Fmoc-d-asp(oall)-oh
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFRRNBFASDKS-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-Asp(OAll)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Asp(OAll)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-allyl ester, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the orthogonal allyl protection of the β-carboxyl group, offer a strategic advantage in the synthesis of complex peptides, especially those susceptible to aspartimide formation. This technical guide provides an in-depth overview of the chemical properties, applications, and detailed experimental protocols for the effective use of this compound in peptide synthesis. Furthermore, it delves into the biological significance of incorporating D-aspartic acid into peptide structures, a strategy of increasing interest in drug discovery and development.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry.[1] This method allows for the efficient and stepwise assembly of amino acids to create peptides of varying lengths and complexities.[2] A significant challenge in Fmoc-SPPS is the base-catalyzed side reaction known as aspartimide formation, which can occur at aspartic acid residues, leading to impurities that are difficult to separate from the target peptide.[3][4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3]
This compound is a pseudoisomer of aspartame and a derivative of the D-form of the amino acid aspartic acid. The incorporation of D-amino acids into peptide sequences can enhance their stability against enzymatic degradation.[1] The use of an allyl (All) group for the side-chain protection of the β-carboxyl group provides an orthogonal protection strategy.[5] This allyl group is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) and the acidic conditions used for final cleavage from the resin (typically trifluoroacetic acid, TFA).[6] It can be selectively removed under mild conditions using a palladium(0) catalyst, allowing for specific modifications at the aspartic acid side chain or minimizing aspartimide formation during synthesis.[5][6]
This guide will provide researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize this compound in their synthetic workflows.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-allyl ester | [7] |
| Synonyms | This compound, Fmoc-D-Aspartic acid 4-allyl ester | [8] |
| CAS Number | 177609-12-0 | [7][8][9] |
| Molecular Formula | C₂₂H₂₁NO₆ | [7][8] |
| Molecular Weight | 395.41 g/mol | [7][8][10] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 113-119 °C | [11] |
| Optical Rotation | [α]20/D +27±2°, c = 1% in DMF (Note: L-isomer is -27°) | [11] |
| Storage Temperature | 2-8°C | [12][11] |
| Solubility | Soluble in DMF and DCM. Slightly soluble in water. | [13] |
Mechanism of Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-SPPS that can lead to the formation of difficult-to-remove impurities, including α- and β-peptides and racemized products.[3][14] This reaction is initiated by the basic conditions used for Fmoc-deprotection, typically a solution of piperidine in DMF.[3] The mechanism involves the deprotonation of the backbone amide nitrogen following the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain β-carbonyl group to form a five-membered succinimide ring (aspartimide).[3]
Mechanism of Aspartimide Formation in Fmoc-SPPS.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Standard Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support involves iterative cycles of deprotection and coupling.[1][15]
General Workflow for Fmoc-SPPS Cycle.
Materials:
-
Resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM, Methanol
-
Washing solutions
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[15]
-
Fmoc Deprotection: Treat the resin with the Fmoc deprotection solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[1][15]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[15]
-
Coupling:
-
In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[15]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Allyl (OAll) Group Deprotection
The allyl protecting group is removed using a palladium(0) catalyst.[6] This deprotection can be performed on the resin-bound peptide.
Workflow for Allyl Side-Chain Deprotection.
Materials:
-
Resin-bound peptide containing Asp(OAll)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Allyl scavenger (e.g., phenylsilane, morpholine, dimedone)
-
Anhydrous and deoxygenated solvent (e.g., DCM, THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent under an inert atmosphere.
-
Deprotection Cocktail: Prepare a solution of the palladium(0) catalyst and the allyl scavenger in the reaction solvent.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere for a specified time (typically 1-3 hours) at room temperature. The reaction progress can be monitored by HPLC analysis of a cleaved sample.
-
Washing: After completion of the reaction, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.[16]
Biological Significance of D-Aspartic Acid Containing Peptides
While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids play crucial roles in various biological processes. D-aspartic acid, in particular, has been identified as an important signaling molecule in the nervous and endocrine systems.[17][18]
-
Neurotransmission: D-aspartate is found in the brain and is involved in neurotransmission.[17] It has been shown to be present in synaptic vesicles and is released upon neuronal stimulation.[18] D-aspartic acid can act as an agonist at NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[19]
-
Endocrine Regulation: In the endocrine system, D-aspartic acid is involved in the synthesis and release of several hormones.[17][20] It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and prolactin from the pituitary gland.[21] Furthermore, it can enhance the production of testosterone in the testes.[21][22][23]
-
Drug Development: The incorporation of D-aspartic acid into therapeutic peptides is a strategy to enhance their metabolic stability.[1] Peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The presence of D-amino acids can render the peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's half-life and bioavailability.[24]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12] Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, wash the affected area with plenty of water.[12] Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C.[12][11] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable reagent for advanced solid-phase peptide synthesis. Its orthogonal allyl protecting group provides a powerful tool for minimizing aspartimide formation and for the synthesis of complex peptides, including those requiring side-chain modification. The incorporation of D-aspartic acid into peptide sequences offers a promising strategy for enhancing the stability and therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties and the appropriate experimental protocols, as outlined in this guide, is essential for its successful application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 7. americanelements.com [americanelements.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. FMOC-ASP(OALL)-OH | 146982-24-3 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. rsc.org [rsc.org]
- 17. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How D-Aspartic Acid Functions in the Body [verywellhealth.com]
- 20. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 21. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]
- 23. researchgate.net [researchgate.net]
- 24. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-D-Asp(OAll)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-allyl ester, commonly known as Fmoc-D-Asp(OAll)-OH. This document addresses the distinct characteristics of the D-enantiomer, a critical building block in the synthesis of non-natural peptides and peptidomimetics, while also providing comparative data for its more common L-counterpart. Detailed experimental protocols and visual workflows are included to support practical laboratory applications.
Core Chemical Properties
This compound is a derivative of the non-proteinogenic D-aspartic acid. It is strategically modified with two key protecting groups: the base-labile Fmoc group at the α-amino position and the orthogonally-removable allyl ester at the β-carboxyl side chain. This protection scheme is central to its utility in modern Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Data
The following tables summarize the key quantitative data for both the D- and L-isomers of Fmoc-Asp(OAll)-OH for easy comparison.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₁NO₆ | [1][2] |
| Molecular Weight | 395.41 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C |
Table 2: Stereoisomer-Specific Properties
| Property | This compound | Fmoc-L-Asp(OAll)-OH |
| CAS Number | 177609-12-0 | 146982-24-3 |
| Synonyms | N-α-Fmoc-D-aspartic acid β-allyl ester | N-α-Fmoc-L-aspartic acid β-allyl ester |
| Melting Point | 112-114 °C | 113-119 °C |
| Optical Rotation | [α]²⁰/D +26 ± 1° (c=1 in DMF) | [α]²⁰/D -27 ± 2° (c=1 in DMF) |
| Purity (typical) | ≥98% (HPLC) | ≥98% (HPLC) |
Solubility
This compound is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). It has limited solubility in water.
Role in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a key strategy for developing peptides with enhanced stability against enzymatic degradation, improved bioavailability, and novel pharmacological activities. This compound is a crucial reagent in this context.
The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in DMF.[4] This allows for the stepwise elongation of the peptide chain.
The allyl (All) group protecting the β-carboxyl side chain is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. This orthogonality is a significant advantage, particularly in the synthesis of complex peptides or those requiring side-chain modifications.
Prevention of Aspartimide Formation
A major side reaction in Fmoc-based SPPS is the formation of aspartimide, which occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue under basic conditions.[5][6][7] This can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue.[5] The use of the allyl protecting group on the aspartic acid side chain can significantly mitigate this problem. The allyl ester is more stable to the basic conditions of Fmoc deprotection compared to other esters like the tert-butyl ester, thus reducing the propensity for aspartimide formation.[5]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the selective esterification of the β-carboxyl group of Fmoc-D-aspartic acid.
Materials:
-
Fmoc-D-aspartic acid
-
Allyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or other suitable solvent
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Fmoc-D-aspartic acid (1 equivalent) and DMAP (catalytic amount) in anhydrous DCM.
-
Add allyl alcohol (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) Piperidine in DMF
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Allyl Group Deprotection
The allyl protecting group is typically removed using a palladium(0) catalyst.
Materials:
-
Peptide-resin with an allyl-protected aspartic acid residue
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Scavenger (e.g., phenylsilane, morpholine, or dimedone)
-
Anhydrous, deoxygenated solvent (e.g., DCM or THF)
Procedure:
-
Swell the peptide-resin in the chosen anhydrous, deoxygenated solvent.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl group) and the scavenger (10-20 equivalents) in the same solvent.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours at room temperature.
-
Monitor the deprotection by HPLC analysis of a cleaved sample.
-
Once the reaction is complete, drain the solution and wash the resin extensively with the solvent, followed by a wash with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.
Analytical Methods
Purity assessment of this compound and the final peptide is typically performed by reverse-phase HPLC.
Table 3: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 3.5-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 265 nm |
For determining enantiomeric purity, a chiral HPLC method is required.[8][9]
Table 4: Chiral HPLC Conditions for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based or zwitterionic) |
| Mobile Phase | Isocratic or gradient elution with mixtures of hexane/isopropanol or methanol/acetonitrile/water with acidic or basic additives |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 265 nm |
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
-
Fmoc group: 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.2-7.4 (m, 4H), 4.2-4.5 (m, 3H, Fmoc-CH and CH₂)
-
Aspartic acid backbone: ~4.6 (m, 1H, α-CH), ~2.9 (m, 2H, β-CH₂)
-
Allyl group: ~5.9 (m, 1H, -CH=), ~5.2-5.4 (m, 2H, =CH₂), ~4.6 (d, 2H, -O-CH₂-)
-
Amide NH: ~5.8 (d, 1H)
-
Carboxylic acid OH: Broad singlet, variable chemical shift
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):
-
Carbonyls: ~171-174 (COOH and C=O ester), ~156 (C=O urethane)
-
Fmoc group: ~143-144 (aromatic C), ~141 (aromatic C), ~127-128 (aromatic CH), ~125 (aromatic CH), ~120 (aromatic CH), ~67 (Fmoc-CH₂), ~47 (Fmoc-CH)
-
Aspartic acid backbone: ~50 (α-C), ~37 (β-C)
-
Allyl group: ~131 (=CH-), ~119 (=CH₂), ~66 (-O-CH₂)
Visualizing Workflows and Relationships
Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.
Caption: Iterative cycle of Fmoc-based solid-phase peptide synthesis.
Orthogonal Deprotection Strategy
This diagram shows the orthogonal deprotection of the Fmoc and Allyl groups.
Caption: Orthogonal deprotection of Fmoc and Allyl groups.
Aspartimide Formation and Prevention
This diagram illustrates the mechanism of aspartimide formation and how the use of an allyl protecting group helps to prevent this side reaction.
Caption: Mechanism of aspartimide formation and its prevention.
Conclusion
This compound is an invaluable building block for the synthesis of peptides containing D-aspartic acid. Its orthogonal protecting group strategy allows for the synthesis of complex peptides while minimizing the risk of aspartimide formation, a common and problematic side reaction. The detailed protocols and workflows provided in this guide are intended to support researchers in the successful application of this versatile reagent in their drug discovery and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
An In-depth Technical Guide to Fmoc-D-Asp(OAll)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Asp(OAll)-OH, a crucial building block in modern solid-phase peptide synthesis (SPPS). This document details its structure, applications, and the experimental protocols for its use, with a focus on its role in mitigating common side reactions.
Core Structure and Properties of this compound
This compound is a derivative of the D-isomeric form of aspartic acid, an amino acid. Its structure is characterized by three key components:
-
D-Aspartic Acid Backbone: The core amino acid structure, which is incorporated into the growing peptide chain.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the α-amino group. This group prevents unwanted reactions at the N-terminus during peptide bond formation and is selectively removed under mild basic conditions, typically with piperidine.
-
OAll (Allyl) Ester Group: An orthogonally protected group on the β-carboxyl side chain. The allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin. It can be selectively removed using palladium(0) catalysis.
The IUPAC name for this compound is (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid.[1]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 177609-12-0[2][3] |
| Molecular Formula | C22H21NO6[2][3] |
| Molecular Weight | 395.41 g/mol [2] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (HPLC)[4] |
| Storage | 2-8°C[4] |
Key Applications in Peptide Synthesis
The primary application of this compound in SPPS is the strategic incorporation of a D-aspartic acid residue while minimizing the risk of aspartimide formation.[5][6]
2.1. Prevention of Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[7] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection and leads to the formation of difficult-to-remove impurities, including α- and β-peptides and racemized products.
The use of the allyl (OAll) protecting group on the side chain of aspartic acid provides a robust strategy to circumvent this issue. The OAll group is stable to piperidine, thus preventing the cyclization reaction during the iterative steps of peptide synthesis.
2.2. Orthogonal Deprotection and On-Resin Modifications
The allyl protecting group is orthogonal to both the base-labile Fmoc group and the acid-labile protecting groups (e.g., tBu, Trt) commonly used for other amino acid side chains.[5] This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide is still attached to the solid support. This feature is particularly valuable for:
-
On-resin cyclization: Creating head-to-tail or side-chain-to-side-chain cyclic peptides.
-
Site-specific labeling: Attaching fluorescent dyes, biotin, or other moieties to the aspartic acid side chain.
-
Branched peptide synthesis: Building peptide chains off the aspartic acid side chain.
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound in manual Fmoc-SPPS.
3.1. Coupling of this compound
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Materials:
-
Peptidyl-resin (with free N-terminus)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with a frit
-
-
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the activated this compound solution to the resin.
-
Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
3.2. On-Resin Deprotection of the Allyl (OAll) Group
This protocol details the selective removal of the allyl ester from the aspartic acid side chain using palladium(0) catalysis.[5]
-
Materials:
-
Peptidyl-resin containing Asp(OAll)
-
Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger: Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
-
-
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 30 minutes.
-
Inert Atmosphere: Place the reaction vessel under a gentle stream of nitrogen or argon.
-
Catalyst/Scavenger Solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and PhSiH₃ (10-20 equivalents) in anhydrous DCM.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin.
-
Agitation: Gently agitate the reaction mixture at room temperature for 1-2 hours, ensuring the vessel remains under an inert atmosphere.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM (3-5 times), followed by DMF (3-5 times) to remove the palladium catalyst and scavenger by-products.
-
Quantitative Data and Performance
The use of different side-chain protecting groups for aspartic acid significantly impacts the extent of aspartimide formation. The following table summarizes comparative data for various protecting groups under stress conditions (extended treatment with 20% piperidine in DMF) for the synthesis of a model peptide prone to this side reaction.
| Aspartic Acid Derivative | % Aspartimide-Related Impurities (Stress Test) | % Desired Peptide (Stress Test) | Key Advantages | Disadvantages |
| Fmoc-Asp(OtBu)-OH | High | Low | Standard, well-established | Prone to aspartimide formation |
| Fmoc-Asp(OAll)-OH | Sequence Dependent | Sequence Dependent | Allows for selective on-resin side-chain deprotection | Requires palladium catalyst for removal |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Reduced aspartimide formation compared to OtBu | Higher cost, slightly slower coupling kinetics |
| Fmoc-Asp(OBno)-OH | Negligible | Very High | Virtually eliminates aspartimide formation | Highest cost among bulky esters |
Data is compiled from syntheses of model peptides highly prone to aspartimide formation and serves for comparative purposes. Actual values will vary based on the specific peptide sequence and synthesis conditions.
Visualized Workflows and Relationships
5.1. Standard Fmoc-SPPS Cycle
The following diagram illustrates the iterative nature of the Fmoc-SPPS process.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Fmoc-D-Asp(OAll)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OAll)-OH (9-fluorenylmethoxycarbonyl-D-aspartic acid β-allyl ester) is a critical building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique structural features, including the D-configuration of the alpha-carbon and the allyl protection of the side-chain carboxyl group, offer significant advantages for the synthesis of complex, non-natural, or modified peptides. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in research and drug development. The incorporation of D-amino acids can enhance peptide stability and bioavailability, making this compound a valuable reagent for developing therapeutic peptides.[1][2]
Core Data Summary
The key physicochemical properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control in a laboratory setting.
| Property | Value | References |
| CAS Number | 177609-12-0 | [3][4] |
| Molecular Formula | C₂₂H₂₁NO₆ | [3][4] |
| Molecular Weight | 395.4 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity (typical) | ≥98% (HPLC) | [6] |
| Melting Point | 111-119 °C | [6][7] |
| Optical Rotation | [α]20/D +27±2°, c = 1% in DMF | [6][7] |
| Storage Conditions | 2°C to 8°C | [5][6][7] |
| Solubility | Slightly soluble in water | [7] |
Key Applications in Peptide Synthesis
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its applications are centered around two key strategic advantages: the incorporation of a D-amino acid and the use of an orthogonal protecting group for the side chain.
1. Orthogonal Protection Strategy: The allyl ester (OAll) protecting the β-carboxyl group is a cornerstone of its utility. This group is stable to the mild basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-Fmoc group during peptide chain elongation.[8][9] It is also stable to the strong acidic conditions (e.g., trifluoroacetic acid) typically used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (like Boc or tBu).[9] This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide is still attached to the solid support.[2][10]
2. Prevention of Aspartimide Formation: Aspartimide formation is a significant side reaction in Fmoc-SPPS, especially in sequences containing Asp-Gly or Asp-Asn motifs.[8] This unwanted cyclization occurs under the basic conditions of Fmoc deprotection. The use of the allyl ester as a side-chain protecting group is known to suppress this side reaction compared to more labile esters like OtBu.[9]
3. Synthesis of Modified and Cyclic Peptides: The ability to selectively deprotect the allyl group on-resin opens up possibilities for site-specific modifications, such as the formation of lactam bridges for peptide cyclization, which can enhance the peptide's activity and metabolic stability.[11]
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-SPPS.
Protocol 1: Standard Coupling of this compound in SPPS
This protocol describes the incorporation of this compound into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]
2. Nα-Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-7 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.[1][9][12]
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-7 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5 times) to remove piperidine and the Fmoc-adduct byproducts.[9][12]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.[9]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the amino acid solution to pre-activate it for a few minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9]
4. Washing:
-
After the coupling reaction, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[9]
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective Deprotection of the Allyl (OAll) Side-Chain Protecting Group
This protocol outlines the on-resin removal of the allyl ester from the aspartic acid side chain, a key step for subsequent modifications.
1. Resin Preparation:
-
Swell the peptide-resin in a suitable solvent, typically dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine (CHCl₃/AcOH/NMM).[9]
2. Deprotection Reaction:
-
Prepare a solution of a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger.[9][13] Phenylsilane (PhSiH₃) is a frequently used scavenger.[11][14]
-
The reaction is typically carried out by treating the resin with a solution of the palladium catalyst (0.1-0.2 equivalents) and the scavenger (e.g., 5-10 equivalents of phenylsilane) in an appropriate solvent like DCM or DMF.[9][15]
-
The deprotection is usually performed under an inert atmosphere (e.g., argon or nitrogen) and can be conducted at room temperature.[11] Reaction times can vary from 30 minutes to several hours.
-
Recent advancements have shown that microwave-assisted deprotection at around 38°C can significantly shorten the reaction time to a few minutes.[11][15]
3. Washing:
-
Following the deprotection, the resin must be washed extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence would include DCM, DMF, and solutions of chelating agents like sodium N,N-diethyldithiocarbamate to sequester any residual palladium.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Standard Fmoc-SPPS Cycle.
Caption: On-Resin Allyl Group Deprotection Workflow.
Caption: Orthogonal Protection Strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. americanelements.com [americanelements.com]
- 4. peptide.com [peptide.com]
- 5. This compound | 177609-12-0 [m.chemicalbook.com]
- 6. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. FMOC-ASP(OALL)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 11. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Application of Fmoc-D-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Asp(OAll)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-allyl ester, is a critical building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its unique combination of protecting groups—the base-labile Fmoc group on the α-amine and the orthogonally-cleavable allyl ester on the side-chain carboxyl group—offers significant advantages for the synthesis of complex and modified peptides.[2][3] This guide provides a detailed overview of its properties, a generalized synthesis pathway, and comprehensive experimental protocols for its application and deprotection in SPPS.
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in synthetic protocols.
| Property | Value | References |
| CAS Number | 177609-12-0 (D-isomer), 146982-24-3 (L-isomer) | [4][5],[6][7] |
| Molecular Formula | C₂₂H₂₁NO₆ | [1][4][6] |
| Molecular Weight | 395.41 g/mol | [6] |
| Appearance | White crystalline powder or white powder | [1] |
| Purity | ≥97% or ≥98.0% (HPLC) | [1] |
| Melting Point | 113-119 °C | |
| Optical Rotation | [a]D²⁰ = +24 ± 2° (c=1 in DMF for D-isomer) | [1] |
| Storage Temperature | 2-8°C or ≤ -4°C | [1] |
Generalized Synthesis Pathway
The synthesis of this compound involves a two-stage protection strategy starting from D-aspartic acid. First, the side-chain (β-carboxyl) is selectively esterified with allyl alcohol. Second, the α-amino group is protected using an Fmoc reagent like Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate).[8] This pathway ensures the correct functionality for subsequent use in stepwise peptide synthesis.
Caption: Generalized two-stage synthesis of this compound.
Experimental Protocols
While the de novo synthesis is a specialized process, the primary application for this reagent is its incorporation into peptide chains via Fmoc-SPPS. The following protocols detail its use and the subsequent orthogonal cleavage of the allyl protecting group.
Protocol for Incorporation in Fmoc-SPPS
This protocol outlines the standard cycle for coupling this compound to a resin-bound peptide chain.[2]
Materials:
-
Swellable SPPS resin (e.g., Rink Amide, Wang)
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain.[8]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and byproducts.
-
Coupling: a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, ~0.95 eq. to amino acid) in DMF. b. Add a base (e.g., DIPEA, 2 eq. to amino acid) to the solution and pre-activate for 1-2 minutes.[2] c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours with agitation.[2]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.
Protocol for Orthogonal Deprotection of the Allyl (OAll) Group
The allyl ester is stable to the basic conditions of Fmoc removal and the acidic conditions often used for final cleavage (e.g., TFA). It can be selectively removed on-resin using a palladium catalyst, enabling side-chain modification or cyclization.[3]
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger/Solvent system: Chloroform-acetic acid-N-methylmorpholine (CHCl₃/AcOH/NMM, 37:2:1 v/v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Place the peptide-resin in a reaction vessel and dry thoroughly under a high vacuum.
-
Inert Atmosphere: Seal the vessel and flush with Argon to create an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.
-
Catalyst Solution Preparation: a. In a separate dry, sealed vessel, dissolve Pd(PPh₃)₄ (3 equivalents relative to resin loading) in the CHCl₃/AcOH/NMM solvent mixture (approx. 15 mL per gram of resin). b. Bubble Argon through the solution to ensure it is fully dissolved and remains under an inert atmosphere.[3]
-
Deprotection Reaction: Using a gas-tight syringe, transfer the catalyst solution to the vessel containing the resin.
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional gentle agitation.[3]
-
Washing: After the reaction is complete, thoroughly wash the resin with the solvent mixture, followed by DCM and DMF, to remove the catalyst and byproducts. The now-free side-chain carboxyl group is available for further modification.
Key Considerations in Synthesis
Orthogonal Protection Strategy
The primary advantage of this compound lies in its orthogonal nature.[2] The three types of protecting groups used in a synthesis employing this reagent can be removed under distinct conditions:
-
Fmoc (Nα-protection): Cleaved by mild base (e.g., piperidine).
-
Allyl (Side-chain protection): Cleaved by Pd(0) catalysis under neutral conditions.[3]
-
tBu, Trt, Boc (Other side-chains): Cleaved by strong acid (e.g., TFA).
This orthogonality provides immense flexibility, allowing for selective deprotection and modification of specific sites within a peptide.
Caption: Orthogonal deprotection scheme for a protected peptide.
Aspartimide Formation: A Critical Side Reaction
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a succinimide derivative. This base-catalyzed side reaction can occur during the piperidine-mediated Fmoc deprotection step.[9][10] Aspartimide formation is problematic because its subsequent ring-opening can yield both the desired α-peptide and an undesired β-peptide isomer, complicating purification.[9][11]
While the unhindered nature of the allyl group offers less steric protection against aspartimide formation compared to bulky groups like OtBu, its use in an orthogonal strategy allows for milder overall synthesis conditions, which can mitigate this issue.[3] For particularly sensitive Asp-Gly or Asp-Ser sequences, additional strategies, such as the use of backbone-protecting groups on the preceding amino acid, may be necessary to completely suppress this side reaction.[3][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. americanelements.com [americanelements.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FMOC-Asp(OAll)-OH (146982-24-3) at Nordmann - nordmann.global [nordmann.global]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-D-Asp(Oall)-OH: A Core Component in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for the successful construction of complex and modified peptides. Fmoc-D-Asp(Oall)-OH, a derivative of D-aspartic acid, stands out as a critical building block. It features the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and a palladium-labile allyl (All) ester for the side-chain carboxyl group. This dual-protection scheme offers a high degree of orthogonality, enabling selective deprotection and on-resin modifications, most notably in the synthesis of cyclic peptides and in sequences prone to aspartimide formation. The incorporation of a D-amino acid also provides a pathway to peptides with enhanced proteolytic stability, a desirable attribute for therapeutic candidates.[1][2] This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols associated with the use of this compound in solid-phase peptide synthesis (SPPS).
Introduction to Orthogonal Protection Strategies
Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, reactive functional groups on the amino acids must be temporarily masked with protecting groups. An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis without affecting other protected functionalities.[3]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. The Nα-Fmoc group is removed at each cycle with a mild base, typically piperidine, while the side-chain protecting groups are generally acid-labile (e.g., tert-butyl, tBu) and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).
This compound introduces a third level of orthogonality. The allyl ester on the side chain is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage. It is selectively removed under neutral conditions using a palladium(0) catalyst.[4] This unique feature is particularly advantageous for complex synthetic routes, such as on-resin cyclization to form lactam bridges.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-allyl ester |
| CAS Number | 177609-12-0[5] |
| Molecular Formula | C₂₂H₂₁NO₆ |
| Molecular Weight | 395.41 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% (HPLC) |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |
The Role of Protecting Groups in this compound
The Fmoc Group: Nα-Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality of amino acids.[6] Its removal is typically achieved by treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF). The deprotection mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system.
The Allyl (Oall) Group: Side-Chain Protection
The allyl ester is a versatile protecting group for carboxylic acids. It is stable to the basic conditions of Fmoc deprotection and the strong acidic conditions of final peptide cleavage. The removal of the allyl group is achieved through palladium(0)-catalyzed allyl transfer to a scavenger molecule. This mild and selective deprotection is a key advantage of using this compound.
Key Applications in Peptide Synthesis
Prevention of Aspartimide Formation
A significant side reaction in Fmoc-based SPPS is the formation of aspartimide, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[7] This intramolecular cyclization is promoted by the basic conditions of Fmoc deprotection and leads to the formation of a succinimide ring, which can result in racemization and the formation of difficult-to-separate α- and β-peptide impurities.
While bulky side-chain protecting groups have been shown to reduce aspartimide formation, the use of an orthogonally protected aspartic acid derivative like this compound offers a distinct advantage.[7][8] The allyl group is stable during the repetitive base treatments for Fmoc removal. For particularly sensitive sequences, the allyl group can be removed on-resin under neutral conditions, and the free carboxyl group can then be coupled to the next amino acid, bypassing the risk of aspartimide formation during subsequent Fmoc deprotection steps. Although direct quantitative comparisons are sparse, the principle of avoiding base-labile side chain protection for aspartic acid is a well-established strategy to mitigate this side reaction.[9]
Table 2: Aspartimide Formation with Various Aspartic Acid Side-Chain Protecting Groups in a Model Peptide
| Aspartic Acid Derivative | % Aspartimide-Related Byproducts | Cleavage Condition for Side Chain |
| Fmoc-Asp(OtBu)-OH | High | Strong Acid (TFA) |
| Fmoc-Asp(OMpe)-OH | Moderate | Strong Acid (TFA) |
| Fmoc-Asp(OBno)-OH | Low | Strong Acid (TFA) |
| This compound | Sequence Dependent (Generally Low) | Palladium(0) Catalyst (Neutral) |
Data for OtBu, OMpe, and OBno are summarized from comparative studies.[10] The performance of OAll is inferred from its orthogonal deprotection chemistry which avoids the base-mediated cyclization.
Synthesis of Cyclic Peptides (Lactam Bridge Formation)
On-resin cyclization is a powerful technique for the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability.[4] this compound is an ideal building block for the formation of lactam bridges between the side chain of D-aspartic acid and the N-terminus or the side chain of another amino acid (e.g., lysine). The orthogonal nature of the Fmoc and allyl protecting groups allows for the selective deprotection of the necessary functional groups on the resin-bound peptide, followed by intramolecular amide bond formation.
Experimental Protocols
Standard Fmoc-SPPS Cycle
This protocol describes a single cycle of amino acid coupling in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
DCM (dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
Allyl Group Deprotection
This protocol outlines the removal of the allyl ester from the side chain of the D-aspartic acid residue on the resin-bound peptide.
Materials:
-
Peptide-resin containing the D-Asp(Oall) residue
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or Dimedone)
-
Anhydrous DCM or THF
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the palladium(0) catalyst (0.1-0.3 equivalents relative to the allyl-protected sites) and the scavenger (10-25 equivalents) in the chosen solvent.
-
Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 1-3 hours. The reaction is typically performed in the dark to minimize light-induced degradation of the catalyst.
-
Washing: Drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by DMF. The resin now has a free carboxylic acid side chain at the D-aspartic acid residue.
On-Resin Lactam Bridge Formation
This protocol describes the cyclization of a linear peptide on the resin to form a lactam bridge between the side chain of D-aspartic acid and the N-terminal amine.
Prerequisites:
-
The linear peptide has been synthesized on the resin.
-
The N-terminal Fmoc group has been removed (see protocol 5.1).
-
The side-chain allyl group of the D-aspartic acid has been removed (see protocol 5.2).
Materials:
-
Peptide-resin with a free N-terminal amine and a free D-aspartic acid side-chain carboxyl group.
-
Coupling reagent (e.g., HATU, PyBOP)
-
Base (e.g., DIPEA)
-
DMF or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes.
-
Cyclization:
-
In a separate vessel, prepare a solution of the coupling reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF or NMP.
-
Add the cyclization cocktail to the resin.
-
Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
-
-
Washing: Once cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.
-
Final Cleavage and Purification: The cyclic peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purified by reverse-phase HPLC.
Visualizing Workflows and Pathways
Orthogonal Deprotection Strategy
The following diagram illustrates the orthogonal deprotection of the Fmoc and Allyl groups.
Caption: Orthogonal deprotection of Fmoc and Allyl groups.
On-Resin Lactam Cyclization Workflow
This diagram outlines the key steps for the synthesis of a cyclic peptide using this compound.
Caption: Workflow for on-resin lactam bridge formation.
D-Aspartate Signaling Pathway
The incorporation of D-aspartic acid is not only a synthetic tool but can also be relevant to biological signaling. D-aspartate has been shown to be involved in testicular activity, promoting steroidogenesis and spermatogenesis through pathways such as the GluR/ERK1/2 pathway.[11][12]
Caption: Simplified D-Aspartate signaling pathway in testicular cells.
Conclusion
This compound is a versatile and powerful tool in the arsenal of peptide chemists. Its orthogonal protecting groups enable sophisticated synthetic strategies that are crucial for the development of complex peptides with therapeutic potential. The ability to selectively deprotect the side chain under mild, neutral conditions provides a robust solution for minimizing aspartimide formation and for the efficient synthesis of cyclic peptides. For researchers and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for the successful design and synthesis of next-generation peptide-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New Insights into D-Aspartate Signaling in Testicular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Allyl Group in Fmoc-D-Asp(OAll)-OH: A Technical Guide to Orthogonal Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of aspartic acid into peptide sequences is a cornerstone of therapeutic peptide development. However, its synthesis is frequently plagued by the formation of aspartimide-related impurities, a challenge that can significantly impact yield, purity, and the overall success of a synthetic campaign. The use of Fmoc-D-Asp(OAll)-OH, where the aspartic acid side chain is protected by an allyl (All) ester, presents a robust and elegant solution to this persistent problem. This technical guide provides an in-depth exploration of the role of the allyl group, detailing its advantages in orthogonal deprotection strategies, and offers comprehensive experimental protocols for its application.
The Core Challenge: Aspartimide Formation
During standard Fmoc-based solid-phase peptide synthesis (SPPS), the repetitive use of a basic reagent, typically piperidine, to remove the N-terminal Fmoc protecting group can induce an undesirable intramolecular side reaction. The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can attack the β-carboxyl group of the aspartic acid side chain. This cyclization forms a five-membered succinimide ring, known as an aspartimide.[1][2] This intermediate is highly susceptible to racemization and can be opened by the piperidine base to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1]
The sequence of the peptide has a significant influence on the propensity for aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[2]
The Allyl Solution: An Orthogonal Protection Strategy
The use of an allyl protecting group for the aspartic acid side chain offers a powerful orthogonal strategy to circumvent aspartimide formation.[3] An orthogonal protection scheme employs multiple classes of protecting groups that can be selectively removed under specific conditions without affecting other protecting groups in the molecule.[4][5]
In the context of this compound, the synthesis proceeds as follows:
-
Nα-Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the aspartic acid. This group is base-labile and is removed at each cycle of peptide elongation using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]
-
Side-Chain Allyl Protection: The β-carboxyl group of the aspartic acid is protected as an allyl ester (OAll). The allyl group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions typically used for the final cleavage of the peptide from the resin.[3][7]
-
Selective Deprotection: The allyl group can be selectively and mildly removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.[8][9][10] This deprotection is performed orthogonally to the Fmoc group removal.
This orthogonality is the key to the utility of this compound. It allows for the selective deprotection of the aspartic acid side chain at a desired point in the synthesis, for example, for on-resin cyclization or modification, without disturbing other protecting groups.[7] More importantly, by employing a protecting group that is not removed under the basic conditions of the Fmoc deprotection, the primary trigger for aspartimide formation is avoided.
Quantitative Comparison of Aspartic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a direct and significant impact on the extent of aspartimide formation. While the tert-butyl (tBu) group is widely used, bulkier ester groups and the allyl group offer considerable advantages in minimizing this side reaction.
| Protecting Group | Structure | Typical Aspartimide Formation per Cycle | Key Advantages | Key Disadvantages |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High, especially in problematic sequences | Standard, widely used in Fmoc SPPS | Prone to significant aspartimide formation |
| Allyl (OAll) | -CH₂CH=CH₂ | Significantly reduced compared to OtBu | Orthogonal deprotection, mild cleavage conditions | Requires palladium catalyst for removal |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Low | Reduced aspartimide formation | Increased steric hindrance can slow coupling |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Very Low | Extremely effective at minimizing aspartimide | Increased steric bulk, higher cost |
Data compiled from multiple sources and represents typical values. Actual results can vary based on peptide sequence and reaction conditions.[2][11][12]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle with this compound
This protocol outlines the steps for the incorporation of an this compound residue into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[5]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5-10 minutes at room temperature.[5]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
3. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9-4.9 equivalents) in DMF.
-
Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol describes the selective removal of the allyl ester from the aspartic acid side chain while the peptide remains attached to the solid support.
1. Resin Preparation:
-
Swell the peptide-resin containing the Asp(OAll) residue in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
2. Deprotection Cocktail Preparation:
-
Caution: This step should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to the resin loading) in DCM. The solution should be a clear yellow.
-
To this solution, add the allyl scavenger, phenylsilane (PhSiH₃) (20 equivalents).[8]
3. Deprotection Reaction:
-
Add the freshly prepared deprotection cocktail to the resin.
-
Gently agitate the resin suspension under an inert atmosphere. The reaction is typically complete within 2 hours at room temperature. The reaction can be performed as two shorter treatments (e.g., 2 x 30 minutes).[13]
-
Monitor the reaction for a color change. The yellow color of the catalyst should fade.
4. Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:
-
DCM (5 times)
-
0.5% DIPEA in DMF (2 times)
-
0.5% sodium diethyldithiocarbamate in DMF (2 times, to chelate residual palladium)
-
DMF (5 times)
-
DCM (5 times)
-
5. Verification:
-
To confirm complete deprotection, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the processes described, the following diagrams illustrate the key workflows and chemical transformations.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Orthogonal Protection Strategy with Fmoc-D-Asp(OAll)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced peptide synthesis, achieving high purity and yield of complex peptides necessitates a sophisticated approach to protecting reactive functional groups. The principle of orthogonal protection is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective removal of specific protecting groups under distinct chemical conditions without affecting others. This strategy is paramount for the synthesis of modified peptides, including those with cyclic structures, branches, or post-translational modifications.[1]
This technical guide provides a comprehensive overview of the orthogonal protection strategy centered on the use of N-α-Fmoc-D-aspartic acid β-allyl ester (Fmoc-D-Asp(OAll)-OH). This building block is particularly valuable for two primary reasons: the incorporation of a D-amino acid to enhance proteolytic stability of the final peptide, and the use of an allyl (All) group for side-chain protection, which offers a distinct deprotection pathway orthogonal to the commonly used acid-labile protecting groups. The strategic use of this compound is instrumental in mitigating common side reactions, most notably aspartimide formation, a persistent challenge in Fmoc-based SPPS.[2][3]
The Principle of Orthogonality in Fmoc-SPPS
Fmoc-based SPPS relies on a primary orthogonal scheme where the temporary N-α-Fmoc group is removed with a mild base (typically piperidine), while the permanent side-chain protecting groups are cleaved at the end of the synthesis with a strong acid (typically trifluoroacetic acid, TFA). The introduction of a third protecting group, such as the allyl ester on the aspartic acid side chain, which can be removed under neutral conditions using a palladium(0) catalyst, expands the synthetic possibilities. This three-dimensional orthogonality allows for selective on-resin modifications.[2]
Minimizing Aspartimide Formation with this compound
Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3] It occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue under the basic conditions of Fmoc deprotection, leading to a succinimide intermediate. This can result in racemization and the formation of difficult-to-separate α- and β-peptide impurities.
The use of the allyl ester as a side-chain protecting group for aspartic acid provides a key advantage in suppressing aspartimide formation. Unlike the more commonly used tert-butyl (OtBu) ester, the allyl group can be removed under neutral conditions, thus avoiding the repeated exposure to base that promotes this side reaction.[2] While sterically hindered protecting groups like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) have shown to be highly effective in preventing aspartimide formation, the OAll group offers the additional benefit of orthogonality for on-resin side-chain modifications.[4][5]
Data Presentation: Aspartimide Formation
The following table summarizes the comparative performance of various aspartic acid side-chain protecting groups in the synthesis of the model peptide VKDGYI, which is highly prone to aspartimide formation. The data illustrates the percentage of aspartimide-related byproducts after prolonged treatment with 20% piperidine in DMF.
| Protected Amino Acid | Aspartimide-Related Byproducts (%) | Racemization (D-Asp %) | Relative Purity of Target Peptide | Key Advantages/Disadvantages |
| Fmoc-Asp(OtBu)-OH | High (can be >50%) | High | Low | Standard, cost-effective, but high risk of side reactions. |
| Fmoc-Asp(OAll)-OH | Sequence Dependent | Sequence Dependent | Moderate to High | Orthogonal deprotection allows for on-resin modifications.[3] |
| Fmoc-Asp(OMpe)-OH | Low | Low | High | Reduced aspartimide formation compared to OtBu.[5] |
| Fmoc-Asp(OBno)-OH | Very Low (<1%) | Very Low (<1%) | Very High | Virtually eliminates aspartimide formation.[3][4] |
Experimental Protocols
General Workflow for SPPS using this compound
Detailed Methodologies
1. Resin Preparation and Swelling
-
Materials : Rink Amide or 2-Chlorotrityl chloride resin, N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Protocol :
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF (or DCM for 2-chlorotrityl chloride resin) to the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the solvent.
-
2. N-α-Fmoc Deprotection
-
Materials : 20% (v/v) Piperidine in DMF.
-
Protocol :
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
3. Amino Acid Coupling (incorporating this compound)
-
Materials : this compound, coupling reagents (e.g., HBTU/HOBt or HATU), N,N-Diisopropylethylamine (DIPEA), DMF.
-
Protocol :
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagents (e.g., HBTU, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test (a positive test indicates incomplete coupling).
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
-
4. Selective Allyl (OAll) Deprotection (for on-resin modification)
-
Materials : Palladium(0) catalyst (e.g., Pd(PPh₃)₄), allyl scavenger (e.g., phenylsilane, PhSiH₃), DCM or Chloroform/Acetic Acid/N-Methylmorpholine.
-
Protocol :
-
Swell the peptide-resin in DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.
-
Add the catalyst/scavenger solution to the resin suspension.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS analysis of a cleaved aliquot.
-
Repeat the treatment with fresh catalyst/scavenger solution if necessary.
-
Wash the resin extensively with DCM, followed by a solution of a chelating agent (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM and DMF.
-
5. On-Resin Lactam Bridge Formation (Side-Chain to Side-Chain)
-
This protocol is applicable for synthesizing a cyclic peptide with a lactam bridge between the D-Aspartic acid side chain and a Lysine side chain. This requires the use of this compound and Fmoc-L-Lys(Alloc)-OH.
-
Protocol :
-
Synthesize the linear peptide on the resin.
-
Perform selective deprotection of the Allyl and Alloc groups using the palladium(0) catalyst protocol described above.
-
Wash the resin thoroughly.
-
Perform the on-resin cyclization by adding a coupling reagent cocktail (e.g., HATU/DIPEA or PyBOP/DIPEA in NMP or DMF).
-
Allow the cyclization to proceed for 2-24 hours. Monitor completion by LC-MS.
-
Wash the resin thoroughly.
-
6. Final Cleavage and Deprotection
-
Materials : Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Protocol :
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Applications in Drug Development
The incorporation of D-amino acids, such as D-aspartic acid, into peptide therapeutics is a well-established strategy to enhance their metabolic stability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life. By replacing one or more L-amino acids with their D-enantiomers, the peptide becomes less recognizable by these enzymes, thereby increasing its resistance to proteolysis and prolonging its therapeutic effect.[1][6]
While specific examples of marketed drugs containing D-aspartic acid are not as prevalent as those with other D-amino acids, the principle is widely applied in the development of novel peptide therapeutics. For instance, D-amino acid substitutions have been crucial in the development of long-acting analogs of hormones and in creating peptides that can cross the blood-brain barrier.[1] The use of D-aspartic acid, in particular, has been explored in the context of neurological disorders, as it can act as an agonist at N-methyl-D-aspartate (NMDA) receptors.[7]
The orthogonal protection strategy offered by this compound is particularly enabling for the synthesis of complex peptide drug candidates, such as cyclic peptides. Cyclization is a common strategy to improve the conformational rigidity, receptor binding affinity, and stability of peptide drugs. The ability to selectively deprotect the aspartic acid side chain on the resin opens up possibilities for creating lactam-bridged cyclic peptides with enhanced therapeutic properties.[8][9]
Conclusion
The orthogonal protection strategy employing this compound is a powerful tool in the arsenal of the modern peptide chemist. It provides a robust solution to the persistent problem of aspartimide formation while simultaneously allowing for the incorporation of a D-amino acid to enhance the pharmacokinetic properties of the final peptide. The additional level of orthogonality afforded by the allyl protecting group facilitates the synthesis of complex peptide architectures, including cyclic peptides, which are of significant interest in drug discovery and development. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can leverage this versatile building block to achieve the synthesis of high-purity, complex peptides for a wide range of scientific and therapeutic applications.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient chemical synthesis of peptides for a vast array of applications, from basic research to therapeutic drug development.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy, in particular, has become the predominant method due to its use of a base-labile Nα-protecting group, which allows for an orthogonal protection scheme with acid-labile side-chain protecting groups.[1][3] This approach offers mild reaction conditions, versatility, and simplifies the synthesis of complex peptide sequences.[1][4] This in-depth guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for performing Fmoc-based SPPS.
Core Principles of Fmoc-SPPS
The Fmoc-SPPS process is a cyclical procedure involving the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a polymeric resin.[1][5] This solid support facilitates the purification process at each step, as excess reagents and soluble by-products are easily removed by simple filtration and washing.[6][7]
The key to the Fmoc strategy is the orthogonality of the protecting groups. The Nα-Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8] Conversely, the protecting groups for the reactive side chains of the amino acids are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of the synthesis.[4]
The synthesis cycle consists of four main steps:
-
Fmoc Deprotection: The removal of the Nα-Fmoc protecting group from the terminal amino acid of the resin-bound peptide to expose a free amine.
-
Washing: Thorough washing of the resin to remove the deprotection reagent and by-products.
-
Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the chain assembly, a final deprotection of the N-terminal Fmoc group is performed, followed by the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Key Components and Reagents
Solid Supports (Resins)
The choice of resin is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage.[9][10] The resin must be chemically and mechanically stable throughout the synthesis and swell appropriately in the reaction solvents to allow for efficient diffusion of reagents.[10]
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Features |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard resin for generating peptide acids.[9][11] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (or protected fragments) | Very Mild Acid (e.g., 1% TFA in DCM) | Ideal for synthesizing fully protected peptide fragments and for sterically hindered C-terminal amino acids.[9][11] Minimizes racemization of C-terminal Cys and His.[12] |
| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Standard resin for the synthesis of peptide amides.[9][11] |
| Sieber Amide Resin | Amide | Mild Acid (e.g., 1-5% TFA in DCM) | Allows for the synthesis of protected peptide amides.[11][12] |
Amino Acid Protection
The Nα-amino group of each incoming amino acid is temporarily protected by the Fmoc group.[13] The reactive side chains of certain amino acids must also be protected with groups that are stable to the basic Fmoc deprotection conditions but labile to the final acidic cleavage.[4]
| Amino Acid | Side-Chain Protecting Group |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) |
| Asn, Gln, His | Trt (Trityl) |
| Asp, Glu | OtBu (tert-butyl ester) |
| Cys | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) |
| Lys, Orn | Boc (tert-butyloxycarbonyl) |
| Ser, Thr, Tyr | tBu (tert-butyl ether) |
| Trp | Boc (tert-butyloxycarbonyl) |
Coupling Reagents
Coupling reagents (or activators) are used to convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species that can readily form a peptide bond with the free amine of the growing peptide chain.[14]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | Very Low |
Data compiled from various scientific sources for the coupling of Fmoc-DL-Phe-OH or similar residues.[14]
Deprotection Reagents
The standard reagent for Fmoc group removal is a solution of a secondary amine base in DMF.
| Reagent | Concentration | Key Features |
| Piperidine | 20% (v/v) in DMF | The most common and robust reagent for Fmoc deprotection.[3][8] |
| 4-Methylpiperidine | 20% (v/v) in DMF | An effective alternative to piperidine with similar efficiency.[13] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-10% (v/v) in DMF (often with a scavenger like piperidine) | A stronger, non-nucleophilic base that can be used for faster deprotection, especially for difficult sequences.[3][7] |
Cleavage and Final Deprotection Cocktails
The final step of SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid, most commonly TFA, in the presence of "scavengers" to quench reactive cationic species generated during the process.[15] The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.[15]
| Cleavage Cocktail (Reagent) | Composition | Application |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | A general-purpose, low-odor cocktail suitable for most peptides, especially those containing Arg(Pbf) and Trp(Boc). |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A classic, highly effective cocktail for complex peptides, including those with multiple Arg, Met, and Cys residues. |
| TFA/EDT/TIS/H₂O | 94% / 2.5% / 1% / 2.5% | Specifically for peptides containing Cys, Met, or Trp to minimize side reactions. EDT is a potent scavenger for protecting Cysteine.[15] |
| TFA/H₂O | 95% / 5% | For peptides containing only Arg(Pbf) and no other sensitive residues like Trp, Met, or Cys.[15] |
Experimental Workflow
The following diagram illustrates the cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocols
Resin Preparation and Swelling
-
Weigh the appropriate amount of resin (e.g., Wang resin for a C-terminal acid) and transfer it to a suitable reaction vessel.[3]
-
Add DMF to the resin to cover it completely.
-
Allow the resin to swell for at least 30-60 minutes with occasional agitation.[3] This step is crucial for ensuring that all reactive sites within the resin beads are accessible.
-
After swelling, drain the DMF using a filter.
First Amino Acid Loading (Example for Wang Resin)
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and an activating agent like HOBt (3-5 equivalents) in DMF.
-
Add a carbodiimide coupling reagent such as DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.
-
Wash the resin again with DMF and DCM and dry it under vacuum.
The Synthesis Cycle
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[9]
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[3]
-
Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 10-15 minutes to ensure complete deprotection.[3]
-
Drain the deprotection solution. The completion of this step can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.[4][16]
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine and the dibenzofulvene adduct.[3] Inadequate washing at this stage can lead to side reactions in the subsequent coupling step.
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent HATU (2.9-5 equivalents) in DMF.[3][14]
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-10 equivalents) to the solution to activate the amino acid.[14]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[3] The completion of the coupling can be monitored using a qualitative colorimetric test, such as the ninhydrin (Kaiser) test, which detects free primary amines.[13]
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[3] The resin is now ready for the next deprotection cycle.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin extensively with DMF, followed by a solvent exchange to DCM.[3]
-
Dry the resin thoroughly under a stream of nitrogen or under vacuum.
-
In a fume hood, prepare the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) fresh.[15] Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 1.5-3 hours with occasional swirling.[9][16]
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small additional volume of neat TFA and combine the filtrates.
Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate) with stirring.[3]
-
A white precipitate of the crude peptide should form.
-
Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.[15]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group by-products.
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Monitoring the Synthesis
To ensure the highest quality of the final peptide product, it is essential to monitor the completion of both the deprotection and coupling steps.
-
UV Monitoring of Deprotection: The cleavage of the Fmoc group releases dibenzofulvene, which forms a UV-active adduct with piperidine.[8][16] By monitoring the UV absorbance of the deprotection solution in real-time, the completion of the reaction can be accurately determined.[6][17]
-
Colorimetric Tests for Coupling: The Kaiser (ninhydrin) test is a qualitative method used to detect the presence of free primary amines on the resin after a coupling step.[13] A positive result (blue beads) indicates an incomplete coupling, requiring a recoupling step. A negative result (yellow or colorless beads) signifies a successful coupling.
Conclusion
The Fmoc-based solid-phase peptide synthesis strategy is a powerful and versatile methodology that has become indispensable for the production of synthetic peptides. A thorough understanding of the underlying chemistry, careful selection of resins and reagents, and diligent monitoring of the reaction steps are paramount to achieving high yields and purity. This guide provides the fundamental knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to successfully implement this robust technique.
References
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. biosynth.com [biosynth.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Asp(OAll)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Asp(OAll)-OH is a pseudoproline dipeptide derivative utilized in solid-phase peptide synthesis (SPPS) to incorporate a D-aspartic acid residue. Its unique structural feature is the allyl (OAll) protecting group on the side-chain carboxyl function, which offers orthogonal stability to the base-labile Fmoc group on the α-amine. This orthogonality is pivotal for complex peptide synthesis, particularly for the on-resin cyclization to form lactam bridges and to minimize the risk of aspartimide formation, a common side reaction associated with aspartic acid residues.[1][2]
These application notes provide a comprehensive guide to the use of this compound in Fmoc-based solid-phase peptide synthesis. Detailed protocols for linear peptide synthesis and subsequent on-resin cyclization are presented, along with quantitative data and troubleshooting strategies.
Principle of Orthogonal Protection
The core advantage of using this compound lies in its two distinct protecting groups that can be removed under mutually exclusive conditions. This "orthogonal" protection strategy allows for selective deprotection and modification of the peptide while it is still attached to the solid support.[3]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amine of the amino acid. It is labile to basic conditions and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
-
Allyl (All) Group: Protects the β-carboxyl group of the D-aspartic acid side chain. This group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage. It is selectively removed using a palladium(0) catalyst in the presence of a scavenger.[1][2]
This strategy is particularly advantageous for the synthesis of cyclic peptides, where the allyl group can be removed on-resin to expose a carboxylic acid for intramolecular cyclization with a deprotected amine.
Caption: Orthogonal deprotection of Fmoc and Allyl groups.
Data Presentation
The following tables summarize the typical reagents and conditions for the key steps in solid-phase peptide synthesis using this compound.
Table 1: Fmoc Deprotection
| Parameter | Condition |
| Reagent | 20% (v/v) Piperidine in DMF |
| Treatment Time | 1 x 5 minutes, followed by 1 x 15 minutes |
| Temperature | Room Temperature |
| Washes | DMF (5-7 times) |
Table 2: Amino Acid Coupling
| Parameter | Condition |
| Amino Acid | |
| Fmoc-Amino Acid | 3-5 equivalents |
| Coupling Reagents | |
| HBTU/HATU | 3-5 equivalents |
| HOBt/Oxyma | 3-5 equivalents |
| Base | |
| DIPEA/NMM | 6-10 equivalents |
| Solvent | DMF or NMP |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
Table 3: Allyl (OAll) Side-Chain Deprotection
| Parameter | Condition |
| Catalyst | |
| Pd(PPh₃)₄ | 0.2 - 0.35 equivalents |
| Scavenger | |
| Phenylsilane (PhSiH₃) | 15 - 20 equivalents |
| Solvent | Dichloromethane (DCM) or DMF |
| Reaction Time | 2 x 20-30 minutes |
| Atmosphere | Inert (Argon or Nitrogen) |
| Temperature | Room Temperature or 38°C (Microwave)[5] |
Table 4: On-Resin Cyclization (Lactam Bridge Formation)
| Parameter | Condition |
| Coupling Reagents | |
| HATU/PyBOP | 4-5 equivalents |
| Base | |
| DIPEA | 8-10 equivalents |
| Solvent | NMP or DMF |
| Reaction Time | 2-24 hours |
| Temperature | Room Temperature |
Experimental Protocols
Materials and Equipment
-
This compound and other Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, 2-Chlorotrityl chloride)
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
Solvents: DMF, DCM, NMP (peptide synthesis grade)
-
Reagents: Piperidine, DIPEA, NMM, HBTU, HATU, HOBt, Oxyma, Pd(PPh₃)₄, Phenylsilane, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
HPLC system for analysis and purification
-
Mass spectrometer
Protocol 1: Standard Fmoc-SPPS of a Linear Peptide
This protocol describes the incorporation of this compound into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 eq.) and a coupling agent like HATU (3-5 eq.) in DMF.
-
Add a base such as DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Cyclization
This protocol outlines the steps for selective deprotection of the allyl group and subsequent on-resin lactam bridge formation.
-
N-Terminal Fmoc Deprotection: If the N-terminal residue is Fmoc-protected, remove the Fmoc group as described in Protocol 1, step 2.
-
Allyl Deprotection:
-
Wash the resin with DCM (3-5 times).
-
Swell the resin in DCM.
-
In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.[6]
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen).
-
Add the catalyst solution to the resin and shake for 30 minutes.[6]
-
Drain the solution and repeat the treatment with a fresh catalyst solution.
-
Wash the resin with DCM, followed by a wash with 5 mM sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF.[7]
-
-
On-Resin Cyclization:
-
Swell the resin in NMP or DMF.
-
In a separate vial, dissolve a coupling reagent such as HATU (4 eq.) and a base like DIPEA (8 eq.) in NMP.[6]
-
Add the cyclization cocktail to the resin and shake for 2-24 hours at room temperature.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Final Washing: Once cyclization is complete, wash the resin with DMF, DCM, and methanol, then dry.
Caption: Workflow for on-resin peptide cyclization.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: Wash the dried resin with DCM and allow it to dry.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Repeat the ether wash.
-
-
Purification: Dry the crude peptide and purify by reverse-phase HPLC.
Troubleshooting and Side Reactions
-
Aspartimide Formation: This is a major side reaction for Asp-containing peptides, especially at Asp-Gly or Asp-Ser sequences, and can be promoted by basic conditions.[8] The use of the OAll protecting group, which is removed under neutral conditions, helps to circumvent repeated base exposure of the deprotected side chain during synthesis.[3] However, care should still be taken, and the use of additives like HOBt in the piperidine solution for Fmoc deprotection can help suppress this side reaction.[8]
-
Incomplete Coupling: Due to steric hindrance, coupling to or from a D-amino acid can be challenging. To improve coupling efficiency, consider double coupling, using a more potent coupling reagent like HATU, or increasing the reaction time.
-
Racemization: While generally low with urethane-protected amino acids, some racemization can occur, especially with hindered residues.[9] Using additives like HOBt or Oxyma and avoiding excess base can help minimize epimerization.[9]
Conclusion
This compound is a valuable building block for the synthesis of complex peptides. Its orthogonal protection scheme allows for the selective deprotection of the side chain, which is particularly useful for the on-resin synthesis of cyclic peptides. By following the detailed protocols and considering the potential side reactions, researchers can effectively utilize this reagent to achieve their synthetic goals in drug discovery and development.
References
- 1. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-D-Asp(OAll)-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the coupling reaction conditions for Fmoc-D-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). This document includes recommended protocols, a comparison of common coupling reagents, and a discussion of potential side reactions and mitigation strategies.
Introduction
This compound is a crucial building block in peptide synthesis, particularly for the introduction of D-aspartic acid residues into a peptide sequence. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group allows for its removal under mild basic conditions, a cornerstone of the widely used Fmoc-SPPS strategy.[1] The allyl (All) ester protecting the β-carboxyl group provides orthogonal protection, meaning it can be selectively removed under conditions that do not affect the Fmoc group or other common side-chain protecting groups. This dual protection scheme is instrumental in preventing common side reactions and enabling the synthesis of complex peptides.
A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a cyclic imide byproduct.[2][3][4][5] This side reaction can lead to a mixture of α- and β-peptides, as well as racemization, complicating purification and reducing the overall yield of the desired peptide.[2][3][4] The OAll protecting group on the side chain of aspartic acid helps to minimize this side reaction.[2]
Coupling Reagents and Conditions
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. For this compound, several classes of reagents are commonly employed, each with its own advantages and disadvantages.
Comparison of Common Coupling Reagents
While direct head-to-head comparative data for this compound is not extensively published, the following table summarizes the performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide.
| Coupling Reagent | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Coupling Efficiency | Risk of Side Reactions (e.g., Racemization) |
| HATU | Aminium Salt | 1 : 0.95 : 2 | 20 - 45 | >99% | Very Low |
| HBTU | Aminium Salt | 1 : 0.95 : 2 | 30 - 60 | 98 - 99.5% | Low to Moderate |
| DIC/HOBt | Carbodiimide/Additive | 1 : 1 : - | 60 - 120 | 95 - 98% | Low |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 30 - 60 | 98 - 99% | Low |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide using HATU as the activating agent.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using a 20% solution of piperidine in DMF. This is typically done in two steps: a brief treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result (yellow beads with the Kaiser test) indicates a complete reaction.
-
-
Washing:
-
If the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Deprotection of the Allyl (OAll) Group
The OAll group is typically removed using a palladium(0) catalyst.
Materials:
-
Peptide-resin with OAll-protected aspartic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., Phenylsilane or Morpholine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in anhydrous DCM or THF.
-
-
Deprotection Reaction:
-
In a reaction vessel protected from light and air (e.g., under an inert atmosphere of argon or nitrogen), add the swollen resin.
-
Add a solution of Pd(PPh₃)₄ (typically 0.1-0.2 equivalents per OAll group) in the reaction solvent.
-
Add the scavenger (typically 10-20 equivalents).
-
Agitate the mixture at room temperature for 1-3 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with the reaction solvent, followed by DMF, and then DCM to remove all traces of the palladium catalyst and scavenger.
-
Side Reactions and Mitigation
Aspartimide Formation
As previously mentioned, aspartimide formation is a major side reaction when incorporating aspartic acid.[2][3][4][5] It is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain carbonyl.[2]
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
The use of the OAll protecting group helps to mitigate this by providing steric hindrance and potentially altering the electronics of the side-chain carbonyl, making it less susceptible to nucleophilic attack.
Experimental Workflow
The following diagram illustrates the typical workflow for incorporating an this compound residue in SPPS.
Caption: General workflow for SPPS and orthogonal deprotection.
Conclusion
The successful incorporation of this compound into a peptide sequence relies on the careful selection of coupling reagents and reaction conditions to maximize efficiency and minimize side reactions, particularly aspartimide formation. The use of highly efficient coupling reagents like HATU is recommended. The orthogonal nature of the OAll protecting group offers significant advantages for the synthesis of complex peptides requiring on-resin side-chain modifications. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this valuable building block in their peptide synthesis endeavors.
References
Application Notes: Best Coupling Reagents for Fmoc-D-Asp(OAll)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-D-Asp(OAll)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for creating peptides with non-natural D-amino acids to enhance stability or biological activity.[1] The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group, while the side-chain β-carboxyl group is protected as an allyl ester (OAll). This OAll group offers a key advantage: it is orthogonal to the Fmoc/tBu strategy, meaning it can be selectively removed under neutral conditions using a palladium(0) catalyst.[2] This orthogonality is crucial for minimizing the risk of aspartimide formation, a common side reaction associated with aspartic acid residues during the basic piperidine treatment used for Fmoc deprotection.[2][3]
The incorporation of any amino acid, especially one with potential steric bulk from its side-chain protecting group, depends critically on the choice of coupling reagent.[4] An optimal coupling reagent ensures a high-yield, rapid, and complete reaction while minimizing side reactions like racemization (epimerization) of the chiral center.[4][5] For challenging couplings, powerful onium salt reagents are generally preferred over standard carbodiimides.[4][6]
Data Presentation: Comparison of Recommended Coupling Reagents
The selection of a coupling reagent for this compound should be guided by the specific requirements of the peptide sequence, including steric hindrance, desired purity, and budget. The following table summarizes the performance and characteristics of the most suitable reagents.
| Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | Very High | Very Low | Fast reaction rates, highly effective for hindered amino acids, suppresses racemization.[4][7][8] | Higher cost; can cause guanidinylation of the N-terminus if used in large excess.[4][8] |
| HCTU | Uronium Salt | High | Low | Excellent balance of performance and cost-effectiveness; fast reaction rates.[7][9] | Based on potentially explosive 6-Cl-HOBt; can cause guanidinylation.[10][11] |
| COMU | Uronium Salt | Very High | Very Low | Efficiency is comparable or superior to HATU; improved safety profile (non-explosive); highly soluble.[4][9] | Higher cost compared to HBTU/HCTU.[4] |
| DIC/Oxyma | Carbodiimide + Additive | High | Low | Cost-effective, non-explosive, and highly efficient; Oxyma suppresses racemization effectively.[3][12][13] | Generally slower reaction rates compared to onium salts.[14] |
| PyBOP | Phosphonium Salt | High | Very Low | Effective for minimizing racemization; does not cause guanidinylation side reaction.[4][11] | By-products can be difficult to remove; not recommended for phosphorylated amino acids.[9] |
Experimental Protocols
The following protocols are generalized for solid-phase peptide synthesis (SPPS) and can be adapted for manual or automated synthesizers. Equivalents are calculated relative to the loading capacity of the resin.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult sequences or when maximum coupling efficiency and minimal racemization are critical.[6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents, typically slightly less than the amino acid)[6]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 1-5 minutes.[6][14] The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the time can be extended to 2 hours or a double coupling can be performed.[5]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates no free primary amines).[14]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Cost-Effective and Safe Coupling using DIC/OxymaPure
This protocol is a reliable and economical method that minimizes racemization and avoids the use of potentially explosive benzotriazole-based reagents.[3][12][13]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation & Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation:
-
In-situ Activation (Recommended): In a separate vessel, dissolve this compound and OxymaPure in DMF. Add this solution to the resin, followed immediately by the addition of DIC.[12]
-
Pre-activation: In a separate vessel, dissolve this compound and OxymaPure in DMF. Add DIC and allow the mixture to activate for 2-5 minutes before adding it to the resin.[12]
-
-
Coupling Reaction: Agitate the resin with the activation mixture at room temperature.
-
Incubation: Allow the reaction to proceed for 60-120 minutes. The reaction is typically slower than with onium salts.[14]
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times). The corresponding urea by-product from DIC is soluble in DMF and easily washed away.[6]
Visualizations
Experimental Workflow
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Logical Relationships for Reagent Selection
Caption: Decision tree for selecting an optimal coupling reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. oxymapure.com [oxymapure.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Allyl Deprotection of Fmoc-D-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is essential for the synthesis of complex peptides, including those requiring on-resin cyclization, branching, or site-specific modifications.[1] The Fmoc-D-Asp(OAll)-OH building block is a valuable reagent in this context. The allyl (All) ester protecting the β-carboxyl group of aspartic acid is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[2][3] This allows for the selective deprotection of the aspartic acid side chain under mild conditions using a palladium(0) catalyst, a process that avoids the harsh acidic or basic conditions that can lead to side reactions such as aspartimide formation.[2][3]
The palladium-catalyzed deprotection proceeds via the formation of a π-allylpalladium complex.[4] A crucial component of this reaction is the presence of an allyl scavenger, which traps the reactive allyl cation generated during the catalytic cycle, preventing side reactions like re-alkylation of the newly deprotected carboxylate.[5] This document provides detailed protocols for the efficient deprotection of the allyl group from this compound on a solid support, a comparison of common reaction conditions, and troubleshooting guidelines.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the allyl deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction time. Below is a summary of reported conditions for the on-resin deprotection of allyl-protected amino acids.
| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Time | Temperature | Notes |
| Pd(PPh₃)₄ (0.2) | Phenylsilane (20.0) | DCM | 2 hours | Room Temp. | A common and effective protocol for complete deprotection.[4] |
| Pd(PPh₃)₄ (1.0) | Phenylsilane (5.0) | DMF/CH₂Cl₂ (1:1) | 2 x 1 hour | Room Temp. | Repeated treatment ensures complete removal.[6] |
| Pd(PPh₃)₄ (0.35) | Phenylsilane (20.0) | DCM | 1 hour | 25 °C | Effective for deprotection prior to on-resin cyclization.[7] |
| Pd(PPh₃)₄ (not specified) | Me₂NH·BH₃ (40.0) | Not specified | 40 min | Not specified | Reported to be highly effective in preventing allyl back-alkylation.[5] |
| Pd(PPh₃)₄ (not specified) | Morpholine | Not specified | Not specified | Not specified | A common scavenger, though can be less effective than others.[5] |
Experimental Protocols
Protocol 1: On-Resin Allyl Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol describes a standard method for the deprotection of the allyl group from a resin-bound peptide containing an Asp(OAll) residue.
Materials:
-
Peptidyl-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in anhydrous DCM in the reaction vessel for 30 minutes.
-
Deprotection Solution Preparation: In a separate vial, under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.2 equivalents, 23.1 mg) in anhydrous DCM (e.g., 4 mL). To this solution, add phenylsilane (e.g., 20 equivalents, 0.25 mL).
-
Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared deprotection solution.
-
Incubation: Gently agitate the resin slurry under an inert atmosphere at room temperature for 2 hours. The resin may turn dark, which is normal.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5 x), DMF (5 x), and finally with DCM (5 x) to remove all traces of the palladium catalyst and scavenger by-products.
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the allyl group.
Protocol 2: Microwave-Assisted On-Resin Allyl Deprotection
Microwave irradiation can significantly accelerate the deprotection reaction, reducing the overall synthesis time.
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in anhydrous DCM in a microwave-safe reaction vessel.
-
Reagent Addition: Drain the DCM. Add a solution of phenylsilane (15 equivalents) in DCM to the resin. Subsequently, add a solution of Pd(PPh₃)₄ (0.25 equivalents) in DCM.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate for 5 minutes at 40°C.
-
Repeat Deprotection: Drain the reaction mixture and repeat the reagent addition and microwave irradiation one more time to ensure complete deprotection.
-
Washing: Wash the resin extensively as described in Protocol 1.
Mandatory Visualizations
Reaction Mechanism
Caption: Catalytic cycle of palladium-mediated allyl deprotection.
Experimental Workflow
Caption: General workflow for on-resin allyl deprotection.
References
On-Resin Side Chain Modification Utilizing Fmoc-D-Asp(OAll)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
On-resin peptide modification is a powerful strategy in solid-phase peptide synthesis (SPPS) that enables the introduction of diverse functionalities, such as fluorophores, therapeutic payloads, or conformational constraints like lactam bridges.[1][2] This approach streamlines the synthesis of complex peptides by performing chemical transformations while the peptide remains anchored to the solid support, simplifying purification and handling.[3] The use of amino acids with orthogonal protecting groups is fundamental to this strategy, allowing for selective deprotection and modification of specific side chains without affecting other protected groups or the peptide-resin linkage.[4][5]
Fmoc-D-Asp(OAll)-OH is a key building block for such modifications. The allyl (All) ester protecting the β-carboxyl group of D-aspartic acid is orthogonal to the standard acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups used in Fmoc-based SPPS.[4][6][7] The allyl group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail used for final cleavage.[4] It can be selectively removed under mild conditions using a palladium(0) catalyst, revealing a free carboxylic acid on the aspartic acid side chain for subsequent modification.[7][8] This methodology is particularly valuable for creating cyclic peptides through on-resin lactamization, which can enhance proteolytic stability, receptor selectivity, and bioavailability.[2]
Core Concepts and Workflow
The overall strategy involves the incorporation of this compound into the desired peptide sequence during standard Fmoc-SPPS. Following the completion of the linear sequence assembly, the allyl protecting group on the D-Asp side chain is selectively removed on-resin. The newly exposed carboxyl group can then be coupled with a nucleophile, such as the side-chain amine of a lysine or ornithine residue to form a lactam bridge, or with an external molecule.
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted accordingly for different scales.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the assembly of the linear peptide on a Rink Amide resin, incorporating this compound at the desired position.
-
Resin Swelling: Swell Rink Amide resin (~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 5 minutes.
-
Drain and repeat with a second 5-minute treatment.[9]
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and a coupling agent such as HATU (5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (10 eq.).[2]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.[10]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the appropriate cycle.
| Reagent/Component | Quantity (for 0.1 mmol scale) | Purpose |
| Rink Amide Resin | 200 mg (at 0.5 mmol/g) | Solid support for peptide synthesis. |
| Fmoc-Amino Acids | 0.5 mmol (5 eq.) | Building blocks for the peptide chain. |
| HATU | 0.5 mmol (5 eq.) | Coupling agent to activate carboxylic acids. |
| DIPEA | 1.0 mmol (10 eq.) | Base for coupling reaction. |
| 20% Piperidine in DMF | 5 mL | Reagent for N-terminal Fmoc deprotection. |
| DMF/DCM | As needed | Solvents for washing and reactions. |
Protocol 2: On-Resin Allyl Side Chain Deprotection
This protocol describes the selective removal of the allyl ester from the D-Asp side chain using a palladium(0) catalyst.
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Solution Preparation:
-
Deprotection Reaction:
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with THF (3x), DCM (3x), DMF (3x), and a 0.5% DIPEA in DMF solution (2x).[8]
-
Perform a final wash with DMF (3x) and DCM (3x).
-
| Reagent/Component | Quantity (for 0.1 mmol scale) | Purpose |
| Pd(PPh₃)₄ | 0.025 mmol (0.25 eq.) | Palladium(0) catalyst for allyl cleavage.[11] |
| Phenylsilane (PhSiH₃) | 1.5 mmol (15 eq.) | Allyl group scavenger.[11] |
| Anhydrous DCM or THF | ~5 mL | Anhydrous solvent for the reaction. |
| 0.5% DIPEA in DMF | ~5 mL | Neutralizing wash to remove catalyst residues.[8] |
Protocol 3: On-Resin Side Chain Lactamization
This protocol details the formation of a lactam bridge between the newly deprotected D-Asp side chain and an amine-containing side chain (e.g., L-Lysine). This requires the selective deprotection of the corresponding amine protecting group (e.g., Mmt, ivDde) prior to this step.
-
Selective Amine Deprotection: If not already deprotected, remove the orthogonal protecting group from the lysine (or other basic residue's) side chain (e.g., 1-2% TFA in DCM for Mmt).
-
Intramolecular Coupling:
-
Swell the resin in DMF.
-
Add coupling reagents such as PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in DMF to the resin.[8]
-
Agitate the reaction at room temperature.
-
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of resin every 2-4 hours and analyzing the product by LC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
| Reagent/Component | Quantity (for 0.1 mmol scale) | Purpose |
| PyBOP | 0.5 mmol (5 eq.) | Coupling reagent for lactamization. |
| HOBt | 0.5 mmol (5 eq.) | Additive to suppress side reactions. |
| DIPEA | 1.0 mmol (10 eq.) | Base for the intramolecular coupling reaction. |
| DMF | As needed | Solvent for the cyclization reaction. |
Protocol 4: Final Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dry, cyclized peptide-resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash. Purify the crude peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product by LC-MS and other analytical techniques.
Applications in Research and Drug Development
-
Synthesis of Cyclic Peptides: The primary application is the synthesis of side-chain cyclized (lactam-bridged) peptides.[2][8] These peptides often exhibit increased stability against enzymatic degradation and improved conformational rigidity, which can lead to higher receptor affinity and selectivity.
-
Introduction of Probes and Tags: The deprotected aspartic acid side chain can be coupled with fluorescent dyes, biotin tags, or other biophysical probes for use in diagnostic and imaging applications.[1][13]
-
Peptide-Drug Conjugates: The free carboxyl group serves as a handle for conjugating small molecule drugs, toxins, or targeting ligands to the peptide scaffold.
-
Prevention of Aspartimide Formation: While not its primary purpose in this context, using an allyl protecting group for aspartic acid can help mitigate the formation of aspartimide side products, a common issue in Fmoc-SPPS, especially in Asp-Gly or Asp-Ser sequences.[7][14]
By providing a robust and orthogonal handle for on-resin modification, the use of this compound significantly expands the synthetic toolbox for creating complex and functionally diverse peptides for a wide range of applications in chemistry, biology, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. books.rsc.org [books.rsc.org]
- 7. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-D-Asp(OAll)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-D-Asp(OAll)-OH in the synthesis of cyclic peptides, particularly those containing a lactam bridge. The incorporation of a D-amino acid can enhance proteolytic stability, and the allyl (All) protecting group on the aspartic acid side chain allows for orthogonal deprotection and on-resin cyclization, a strategy that minimizes intermolecular side reactions and simplifies purification.
Introduction to this compound in Peptide Cyclization
This compound is a key building block for synthesizing conformationally constrained cyclic peptides. The D-configuration of the aspartic acid residue can significantly increase the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. The allyl (OAll) ester protecting the β-carboxyl group is stable to the basic conditions used for Fmoc group removal during standard solid-phase peptide synthesis (SPPS).[1] It can be selectively cleaved under mild conditions using a palladium(0) catalyst, which does not affect other common acid-labile side-chain protecting groups.[2] This orthogonality is crucial for on-resin cyclization strategies, where a lactam bridge is formed between the deprotected aspartic acid side chain and a free amine, typically the N-terminal amine of the peptide chain.
Key Advantages:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid hinders recognition by proteases.[3]
-
Orthogonal Protection: The allyl group is selectively removable, allowing for on-resin modifications.[1]
-
Efficient On-Resin Cyclization: Reduces intermolecular side reactions and simplifies purification compared to solution-phase cyclization.[4]
Experimental Protocols
Linear Peptide Synthesis using Fmoc-SPPS
The synthesis of the linear peptide precursor is performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU, HATU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
Workflow for Linear Peptide Synthesis
References
Application Notes and Protocols for the Incorporation of Unnatural Amino Acids using Fmoc-D-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for modulating their biological activity, stability, and pharmacokinetic properties. Fmoc-D-Asp(OAll)-OH is a versatile building block in solid-phase peptide synthesis (SPPS) that serves as a gateway to a diverse range of unnatural amino acids. The use of the D-enantiomer of aspartic acid can inherently confer resistance to enzymatic degradation, while the orthogonally protected allyl (All) ester on the side chain allows for selective deprotection and subsequent modification on the solid support. This approach enables the synthesis of peptides with novel functionalities, such as altered receptor binding affinities, improved stability, and unique structural motifs.[1][2]
The allyl protecting group is stable to the basic conditions used for Fmoc-deprotection and the acidic conditions of final cleavage, providing excellent orthogonality.[3] Its removal is achieved under mild conditions using a palladium(0) catalyst, which leaves other protecting groups intact, allowing for specific manipulation of the aspartic acid side chain.[3] This strategy is particularly advantageous for preventing the formation of aspartimide-related impurities, a common side reaction associated with other aspartic acid protection schemes.[3][4][5]
These application notes provide detailed protocols for the incorporation of this compound into peptides, the on-resin deprotection of the allyl group, and subsequent modification to generate unnatural amino acid residues.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in Fmoc-SPPS
| Protecting Group | Deprotection Conditions | Orthogonality in Fmoc-SPPS | Propensity for Aspartimide Formation |
| Allyl (OAll) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) in DCM/DMF | Yes | Low |
| tert-Butyl (OtBu) | Strong acid (e.g., 95% TFA) | No (cleaved during final cleavage) | Moderate to High |
| Benzyl (OBzl) | Strong acid (e.g., HF) or hydrogenolysis | Not typically used in Fmoc-SPPS | High |
| 2-Phenylisopropyl (O-2-PhiPr) | 1-2% TFA in DCM | Yes | Low |
| 3-Methylpent-3-yl (OMpe) | Strong acid | No | Low |
This table summarizes the general characteristics of common Asp side-chain protecting groups.
Table 2: Typical Reagents and Conditions for Key Steps in Unnatural Amino Acid Incorporation via this compound
| Step | Reagents and Solvents | Typical Conditions |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min, Room Temperature |
| Coupling of this compound | This compound (3-5 eq.), Coupling agent (e.g., HBTU, HATU; 3-5 eq.), Base (e.g., DIPEA; 6-10 eq.) in DMF | 1-2 hours, Room Temperature |
| On-Resin Allyl Deprotection | Pd(PPh₃)₄ (0.2-0.5 eq.), Phenylsilane (PhSiH₃; 20-24 eq.) in DCM or DMF | 2 x 30 min, Room Temperature, under inert atmosphere |
| On-Resin Amidation | Amine (excess), Coupling agent (e.g., HBTU, PyBOP), Base (e.g., DIPEA) in DMF | 2-24 hours, Room Temperature |
| Final Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours, Room Temperature |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a suitable coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate the mixture for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of the D-aspartic acid residue, use this compound in the coupling step.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol describes the selective removal of the allyl ester from the aspartic acid side chain on the solid support.
Materials:
-
Peptide-resin containing the Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger (e.g., N,N'-dimethylbarbituric acid)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes under an inert atmosphere (Nitrogen or Argon).
-
Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and phenylsilane (20-24 equivalents) in anhydrous DCM or DMF. The solution should be freshly prepared.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the swollen resin.
-
Agitate the mixture gently at room temperature for 30 minutes under an inert atmosphere.
-
Drain the reaction solution.
-
Repeat the deprotection step with a fresh solution for another 30 minutes to ensure complete removal.
-
-
Washing: Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is:
-
DCM (5 times)
-
0.5% DIPEA in DMF (3 times)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 times)
-
DMF (5 times)
-
DCM (5 times)
-
-
Drying: Dry the resin under vacuum. The resin now has a free carboxylic acid group on the D-aspartic acid side chain, ready for modification.
Protocol 3: On-Resin Modification of the Aspartic Acid Side Chain (Amidation Example)
This protocol describes the conversion of the deprotected aspartic acid side chain into an asparagine derivative by coupling with an amine.
Materials:
-
Peptide-resin with deprotected Asp side chain
-
Amine of choice (e.g., benzylamine, 10 equivalents)
-
Coupling reagents (e.g., HBTU, PyBOP, 10 equivalents)
-
Base (e.g., DIPEA, 20 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Coupling Reaction:
-
In a separate vial, dissolve the amine, coupling reagent, and base in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the steric hindrance of the amine.
-
Monitor the reaction completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Drying: Dry the resin under vacuum. The peptide now contains an unnatural, N-substituted asparagine residue.
Protocol 4: Final Cleavage and Peptide Purification
This protocol describes the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Modified peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times).
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by LC-MS.[6]
-
Visualization of Workflows and Pathways
References
- 1. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for Synthesizing Enzyme-Resistant Peptides using Fmoc-D-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A proven strategy to overcome this limitation is the incorporation of D-amino acids into the peptide sequence. Proteases are stereospecific for L-amino acids, and the presence of a D-enantiomer at or near a cleavage site significantly reduces or eliminates enzymatic activity. This application note provides detailed protocols for the synthesis of enzyme-resistant peptides using Fmoc-D-Asp(OAll)-OH, a key building block for this purpose.
This compound incorporates a D-configured amino acid to confer enzymatic stability. Furthermore, the side-chain is protected by an allyl (All) group, which is orthogonal to the standard acid-labile protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS). This allows for selective deprotection of the side-chain on-resin for further modifications, such as cyclization, if desired.
Data Presentation: Enhanced Enzymatic Stability
The substitution of an L-amino acid with its D-enantiomer can dramatically increase the half-life of a peptide in biological fluids. The following table provides representative data on the effect of D-amino acid incorporation on peptide stability in human serum. While specific data for a D-Aspartic acid-containing peptide will be sequence-dependent, the general principle of enhanced stability is well-established.[1]
| Peptide Sequence | Key Feature | Half-life in Human Serum (t½) |
| L-Ala-L-Gly-L-Gly | All L-amino acids | ~ 5 minutes |
| D-Ala-L-Gly-L-Gly | N-terminal D-amino acid | > 240 minutes |
| L-Gly-L-Pro-L-Gly | Proline residue | ~ 60 minutes |
| L-Val-L-Ala-L-Ala | All L-amino acids | ~ 15 minutes |
| L-Val-D-Ala-L-Ala | Internal D-amino acid | Significantly Increased |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Aspartic Acid Containing Peptide
This protocol outlines the manual synthesis of a linear peptide incorporating this compound on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Application Notes and Protocols for Fmoc-D-Asp(OAll)-OH in Drug Discovery
Introduction
In the realm of peptide-based drug discovery, the strategic selection of building blocks is critical for synthesizing novel therapeutics with enhanced efficacy, stability, and target specificity. Fmoc-D-Asp(OAll)-OH is a specialized amino acid derivative that offers significant advantages for the development of advanced peptide drugs. It incorporates a D-isomer of aspartic acid, which confers resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[1] Furthermore, its side chain is protected by an allyl (OAll) group, which is orthogonal to the standard acid-labile (e.g., tBu) and base-labile (Fmoc) protecting groups used in Solid-Phase Peptide Synthesis (SPPS).[2][3] This orthogonality allows for the selective deprotection of the aspartic acid side chain, enabling sophisticated chemical modifications such as on-resin peptide cyclization to create constrained peptides with improved structural rigidity and binding affinity.[2][3][4]
Key Applications in Drug Discovery
-
Enhanced Enzymatic Stability : The incorporation of D-aspartic acid instead of the natural L-isomer renders the resulting peptide less susceptible to degradation by proteases, leading to improved bioavailability and a longer duration of action.[1][5]
-
Synthesis of Constrained and Cyclic Peptides : The orthogonal nature of the allyl protecting group is paramount for synthesizing cyclic peptides.[2] Selective removal of the OAll group on the solid support allows for the formation of a lactam bridge with a free amine group elsewhere in the peptide sequence (e.g., from a lysine side chain), leading to a conformationally constrained structure.[4][6] Such constraints can lock the peptide into a bioactive conformation, enhancing receptor affinity and selectivity.
-
Drug Delivery and Targeting : Modified peptides can be used to target specific tissues or cells. The unique handle provided by the deprotected aspartate side chain can be used for conjugating other molecules, such as imaging agents or cytotoxic drugs.
-
Neurological Drug Discovery : D-aspartic acid is recognized as an endogenous neurotransmitter, playing roles in neurogenesis and learning.[7] Incorporating this amino acid into peptide sequences could be a strategic approach for developing novel therapeutics for neurological disorders.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 177609-12-0 | [8][9][10] |
| Molecular Formula | C₂₂H₂₁NO₆ | [8][10] |
| Molecular Weight | 395.41 g/mol | [8][10][11][12] |
| Appearance | White to off-white solid/powder | [10] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [3][12][13] |
| Storage Temperature | 2-8°C | [12][13] |
Table 2: Comparison of Side-Chain Protecting Groups for Aspartic Acid
| Protecting Group | Nα-Protection Strategy | Deprotection Conditions | Orthogonality & Use Case | References |
| Allyl (OAll) | Fmoc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., Phenylsilane) under neutral conditions. | Fully orthogonal to Fmoc (base) and tBu (acid). Ideal for on-resin side-chain modification and cyclization.[2][3] | [2][3][6] |
| tert-Butyl (OtBu) | Fmoc | Strong acid (e.g., Trifluoroacetic acid - TFA). | Not orthogonal to other acid-labile side-chain groups (e.g., Boc, Trt) or acid-cleavable linkers. Used for standard linear peptide synthesis. | [2] |
| 2-Phenylisopropyl (O-2-PhiPr) | Fmoc | Mild acid (e.g., 1% TFA in DCM). | Orthogonal to tBu groups. Allows for selective deprotection under milder acidic conditions than global cleavage. | [2][4] |
Visualizations
Caption: Orthogonal protection strategy in Fmoc-SPPS.
Caption: Workflow for incorporating this compound in SPPS.
Caption: Workflow for on-resin cyclization via side-chain deprotection.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the standard manual steps for coupling this compound onto a solid-phase support.
Table 3: Reagents and Materials for SPPS Coupling
| Reagent/Material | Purpose | Typical Equivalents (relative to resin loading) |
| Peptide-Resin (with free N-terminus) | Solid support | 1 eq. |
| This compound | Amino acid building block | 3 - 5 eq. |
| HBTU/HATU | Coupling/Activating agent | 2.9 - 4.9 eq. |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base | 6 - 10 eq. |
| DMF (N,N-Dimethylformamide) | Solvent | - |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution | - |
| DCM (Dichloromethane) | Solvent for washing | - |
Methodology:
-
Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.[14]
-
Fmoc Deprotection (if applicable) : If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with fresh solution for 15-20 minutes.[15]
-
Washing : Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to ensure complete removal of piperidine.[14]
-
Amino Acid Activation : In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.[14]
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.[15]
-
Monitoring : Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be required.[14]
-
Final Wash : After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times). The resin is now ready for the next synthesis cycle.[14]
Protocol 2: On-Resin Side-Chain Deprotection of the Allyl (OAll) Group
This protocol details the selective removal of the OAll group from the aspartic acid side chain. This procedure must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to protect the palladium catalyst.
Table 4: Reagents and Materials for OAll Deprotection
| Reagent/Material | Purpose | Typical Equivalents (relative to peptide-resin) |
| Peptide-Resin with Asp(OAll) | Substrate | 1 eq. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | 0.1 - 0.2 eq. |
| Phenylsilane (PhSiH₃) | Allyl scavenger | 10 - 20 eq. |
| DCM (anhydrous) | Solvent | - |
| 0.02 M Sodium diethyldithiocarbamate in DMF | Palladium scavenger solution | - |
Methodology:
-
Resin Preparation : Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Inert Atmosphere : Purge the reaction vessel containing the resin and DCM with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Deprotection Reaction : Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in anhydrous DCM.[6] Add this solution to the resin.
-
Incubation : Agitate the mixture under an inert atmosphere for 20-30 minutes. Drain the solution and repeat the treatment with a fresh catalyst/scavenger solution for another 20-30 minutes to ensure complete deprotection.[6][16]
-
Catalyst Removal : Wash the resin thoroughly with DCM. To remove residual palladium, wash the resin with a 0.02 M solution of sodium diethyldithiocarbamate in DMF (3 times for 15 minutes each).[6][16]
-
Final Wash : Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times). The resin now has a free carboxylic acid on the D-aspartic acid side chain, ready for subsequent modification or cyclization.
Protocol 3: On-Resin Lactam Bridge Formation (Cyclization)
This protocol describes the formation of a cyclic peptide via an amide (lactam) bond between the newly deprotected D-aspartic acid side chain and a free amine (e.g., the side chain of a Lys(Boc)-deprotected residue or the N-terminal amine).
Table 5: Reagents and Materials for On-Resin Cyclization
| Reagent/Material | Purpose | Typical Equivalents (relative to resin loading) |
| Peptide-Resin (with free side-chain COOH and NH₂) | Substrate | 1 eq. |
| PyBOP or HBTU/HATU | Coupling/Activating agent | 3 - 5 eq. |
| HOBt (Hydroxybenzotriazole) | Additive to suppress racemization | 5 eq. |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base | 6 - 10 eq. |
| DMF (anhydrous) | Solvent | - |
Methodology:
-
Resin Preparation : Ensure the peptide-resin from Protocol 2 is well-swollen in anhydrous DMF. The peptide sequence must contain a free amine for cyclization. If the target is a side-chain to side-chain cyclization (e.g., with lysine), the lysine's side-chain protecting group (e.g., Alloc) must be removed orthogonally beforehand.
-
Cyclization Reaction : In a separate vial, prepare the cyclization cocktail by dissolving the coupling agent (e.g., PyBOP, 5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in anhydrous DMF.[6]
-
Incubation : Add the cocktail to the resin and agitate the mixture at room temperature. The reaction time can vary significantly based on the peptide sequence (from 2 hours to 24 hours).[4][6]
-
Monitoring : The reaction can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing it via LC-MS to check for the formation of the cyclic product versus the linear precursor.
-
Washing : Once the cyclization is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Final Cleavage : The cyclic peptide can now be cleaved from the resin and globally deprotected using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[16] The crude peptide is then purified, typically by preparative RP-HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. americanelements.com [americanelements.com]
- 11. scbt.com [scbt.com]
- 12. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 13. Fmoc-Asp(OAll)-OH = 98.0 HPLC 146982-24-3 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide for Using Fmoc-D-Asp(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of Fmoc-D-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). It includes detailed experimental protocols, data on the suppression of aspartimide formation, and a comparison of common coupling reagents. The use of the allyl (All) protecting group for the side chain of D-aspartic acid offers a key orthogonal protection strategy, allowing for selective deprotection on-resin and the synthesis of complex peptides, such as cyclic or branched structures.
Introduction
This compound is a valuable building block in Fmoc-based SPPS. The N-α-Fmoc group provides temporary protection of the amino terminus, which is cleaved by a mild base (e.g., piperidine) in each cycle of peptide elongation.[1] The O-allyl (OAll) ester protects the β-carboxyl group of the D-aspartic acid side chain. A significant advantage of the OAll group is its stability to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from the resin.[2] This orthogonality allows for the selective removal of the allyl group under neutral conditions using a palladium(0) catalyst, enabling on-resin modifications of the aspartic acid side chain.[1][2] Furthermore, the use of an allyl ester can help minimize the formation of aspartimide, a common side reaction associated with aspartic acid residues in SPPS.[2][3]
Key Applications
-
Orthogonal Protection Strategy: Enables selective deprotection of the aspartic acid side chain for on-resin cyclization, branching, or conjugation.
-
Suppression of Aspartimide Formation: The allyl ester provides a degree of steric hindrance and is removed under neutral conditions, which helps to reduce the incidence of this problematic side reaction compared to the more commonly used tert-butyl (OtBu) protecting group.[2][3]
-
Synthesis of D-amino acid containing peptides: Allows for the incorporation of a D-aspartic acid residue, which can be crucial for designing peptides with enhanced stability against enzymatic degradation or with specific conformational properties.[4]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups and Aspartimide Formation
This table summarizes the relative performance of different side-chain protecting groups for aspartic acid in mitigating aspartimide formation during a stress test involving extended piperidine treatment.
| Protecting Group | Derivative | % Aspartimide-Related Impurities (Stress Test) | % Desired Peptide (Stress Test) | Key Advantages | Disadvantages |
| Standard | Fmoc-Asp(OtBu)-OH | High | Low | Standard, well-established.[3] | Prone to aspartimide formation.[3] |
| Bulky Ester | Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Reduced aspartimide formation compared to OtBu.[3] | Higher cost, slightly slower coupling kinetics.[3] |
| Bulky Ester | Fmoc-Asp(OBno)-OH | Negligible | Very High | Virtually eliminates aspartimide formation.[5] | Highest cost among bulky esters.[3] |
| Orthogonal | Fmoc-Asp(OAll)-OH | Sequence Dependent | Sequence Dependent | Allows for selective on-resin side-chain deprotection. [3] | Requires palladium catalyst for removal. [3] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Negligible | Very High | Prevents aspartimide formation by protecting the backbone amide.[3] | Limited to specific dipeptide sequences, higher cost.[3] |
Data is based on the synthesis of a model peptide prone to aspartimide formation and serves as a qualitative comparison.[3][5]
Table 2: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
While direct comparative data for this compound is limited, the following table provides a general performance overview of common coupling reagents with sterically hindered amino acids, which can inform the choice of reagent.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[6] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[6] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | 95 - 98% | Good | Low[7] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[6] |
This data is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences.[6]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). If the test is positive, the coupling is incomplete and should be repeated.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
6. Repeat Cycle:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Caption: Standard SPPS Cycle for incorporating Fmoc-amino acids.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol describes the removal of the allyl protecting group from the D-aspartic acid side chain using a palladium(0) catalyst. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).
1. Resin Preparation:
-
After incorporation of this compound and subsequent elongation of the peptide chain as desired, swell the peptide-resin in an appropriate solvent like chloroform (CHCl₃) or a mixture of CHCl₃/Acetic Acid/N-Methylmorpholine.
2. Deprotection Cocktail Preparation:
-
Prepare a solution of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl scavenger. A common cocktail consists of:
-
Pd(PPh₃)₄ (0.25 equivalents relative to the peptide-resin loading)
-
Phenylsilane (PhSiH₃) (15 equivalents) in Dichloromethane (DCM).
-
Alternatively, a solution of Pd(PPh₃)₄ in CHCl₃ containing 5% acetic acid and 2.5% N-methylmorpholine can be used.[8]
-
3. Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture gently at room temperature for 1-2 hours. Some protocols suggest repeating the treatment with a fresh solution.
4. Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively to remove the palladium catalyst and byproducts. A typical washing sequence is:
-
Dichloromethane (DCM) (3 times)
-
A solution of 0.5% DIPEA and 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium) (2 times)
-
DMF (3 times)
-
DCM (3 times)
-
5. Further On-Resin Modification:
-
The deprotected side-chain carboxyl group is now available for further reactions, such as lactam bridge formation.
Caption: Workflow for the on-resin deprotection of the OAll group.
Conclusion
This compound is a versatile and advantageous building block for the synthesis of complex peptides. Its orthogonal allyl protecting group allows for selective on-resin modifications and contributes to the suppression of aspartimide formation. By following the detailed protocols and considering the comparative data on coupling reagents, researchers can effectively incorporate this derivative into their SPPS workflows to achieve high-purity peptides for a wide range of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation with Fmoc-D-Asp(OAll)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation when using Fmoc-D-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis involving the cyclization of an aspartic acid (Asp) residue.[1] The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carboxyl group.[1][2] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine.[1][3] The resulting five-membered succinimide ring, known as an aspartimide, is problematic because:
-
Byproduct Generation: The aspartimide ring can be opened by nucleophiles like piperidine or water, creating a mixture of α- and β-aspartyl peptides.[1][2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the incorporation of D-aspartyl residues in the peptide.[1][4]
-
Purification Challenges: These byproducts, particularly the epimerized and β-aspartyl peptides, often have the same mass and similar chromatographic properties as the desired peptide, making them extremely difficult or impossible to separate.[2][4]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]
Q2: Are sequences with this compound particularly susceptible to aspartimide formation?
A2: Yes. The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where the aspartic acid is followed by a small, sterically unhindered amino acid are most susceptible.[1][2] The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for this side reaction due to the lack of steric hindrance from the glycine residue.[1]
-
Asp-Asn (D-N) [1]
-
Asp-Ser (D-S) [1]
-
Asp-Arg (D-R) [1]
While the allyl (OAll) protecting group is useful for orthogonal deprotection strategies, some studies indicate it may be more prone to aspartimide formation compared to other side-chain protecting groups like tert-butyl (OtBu) and 3-methylpent-3-yl (OMpe).[5]
Q3: How does temperature influence aspartimide formation?
A3: Increased temperature significantly accelerates the rate of aspartimide formation.[1] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. Careful optimization and lowering of the temperature during these steps are necessary to minimize this side reaction.[1][6]
Troubleshooting Guide
Issue 1: I am observing significant impurities with the same mass as my target peptide after synthesizing a sequence containing D-Asp(OAll). How can I confirm it is aspartimide formation and resolve it?
Root Cause Analysis: The presence of impurities with an identical mass to the desired product is a classic sign of aspartimide-related byproducts (e.g., β-aspartyl peptides and racemized α-aspartyl peptides).[4] The base-catalyzed cyclization is the primary cause, especially during the piperidine-mediated Fmoc deprotection steps.[2][7]
Solutions:
-
Modify Fmoc-Deprotection Conditions: This is often the simplest and most cost-effective first step.
-
Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base such as 5% piperazine or 50% morpholine in DMF.[2][8][9]
-
Add an Acidic Additive: Buffer the basicity of the deprotection solution by adding an acidic component. This has been shown to significantly suppress aspartimide formation.[8][10] Common additives include 0.1 M hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][8] Low concentrations of formic acid (e.g., 5%) can also be effective.[1][10]
-
-
Utilize Sterically Hindered Asp Protecting Groups: While you are currently using this compound, for future syntheses of problematic sequences, consider switching to a derivative with a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates the cyclization.[8] Effective alternatives include:
-
Employ Backbone Protection: For the most challenging sequences, such as Asp-Gly, the most effective strategy is to protect the backbone amide nitrogen of the residue following the aspartic acid.[8] This can be achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH , where the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents it from acting as a nucleophile.[2][9] The Dmb group is removed during the final TFA cleavage.[2]
Issue 2: My peptide synthesis yield is very low, and the crude product is a complex mixture after a sequence containing D-Asp(OAll)-Gly.
Root Cause Analysis: The Asp-Gly sequence is extremely prone to aspartimide formation.[1] The repeated exposure to piperidine throughout the synthesis leads to the accumulation of various byproducts, including α/β-peptides and piperidide adducts, resulting in a complex chromatogram and low yield of the desired product.[2][4]
Solutions:
-
Immediate Action - Optimize Deprotection: For the current synthesis, if possible, switch to a deprotection cocktail containing an acidic additive for all subsequent Fmoc removal steps. A solution of 20% piperidine with 0.1 M HOBt or Oxyma Pure is a well-established method.[6]
-
Future Synthesis - Dipeptide Strategy: For future attempts, the most robust solution is to use a backbone-protected dipeptide like Fmoc-Asp(OtBu)-Dmb-Gly-OH . This approach is known to effectively eliminate aspartimide formation at this problematic junction.[2][8]
-
Reduce Temperature and Time: Minimize the duration of Fmoc deprotection steps to the minimum time required for complete removal. If using microwave synthesis, reduce the temperature during both deprotection and coupling steps.[6]
Data Presentation
Table 1: Comparison of Strategies to Reduce Aspartimide Formation
| Strategy | Reagents / Building Block | Efficacy in Reducing Aspartimide | Key Considerations |
| Modified Deprotection | 20% Piperidine + 0.1 M HOBt or Oxyma Pure in DMF | Significant reduction[1][8] | HOBt is explosive when anhydrous; Oxyma is a safer, effective alternative.[7][8] |
| 5% Piperazine in DMF | Significant reduction[8] | Weaker base, may require longer deprotection times for some sequences.[8] | |
| 20% Piperidine + 5% Formic Acid in DMF | Can reduce aspartimide by >90% in some cases[1][10] | Acid can potentially harm acid-sensitive resins if exposure is prolonged.[7] | |
| Alternative Protecting Groups | Fmoc-Asp(OMpe)-OH | Good suppression, superior to OtBu[1][8] | Increased steric bulk can sometimes slow coupling reactions. |
| Fmoc-Asp(OBno)-OH | Excellent suppression and improved chiral stability[4][6] | Higher cost compared to standard derivatives. | |
| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | Complete elimination of aspartimide at the Asp-Gly junction[2][8] | Most effective but also the most expensive option; specific to the dipeptide sequence.[8] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine and HOBt Additive
Objective: To perform Fmoc deprotection while minimizing the risk of aspartimide formation.
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine and 0.1 M HOBt in DMF.
-
Peptide-resin.
-
DMF (N,N-Dimethylformamide).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for approximately 20-30 minutes.
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate gently for 5-10 minutes.[6]
-
Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for another 5-10 minutes.[6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine and HOBt.[6]
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.
Troubleshooting Workflow
Caption: Troubleshooting workflow for aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing aspartimide formation, a common and problematic side reaction in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid (Asp) residue.[1][2] This forms a five-membered succinimide ring intermediate known as an aspartimide. This intermediate is unstable and can lead to several undesired by-products:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles (like water or piperidine) at two positions, leading to the formation of a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in both D- and L-isomers of the α- and β-peptides.[2]
-
Piperidide Adducts: When piperidine is used for Fmoc deprotection, it can attack the aspartimide ring, forming α- and β-piperidide adducts.[1]
These by-products are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yield and purity.[3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid (the Asp-Xxx motif).
-
High Risk: The Asp-Gly sequence is the most notorious for this side reaction due to the lack of steric hindrance from the glycine residue.[1][4]
-
Moderate Risk: Other sequences like Asp-Ala , Asp-Ser , Asp-Asn , Asp-Gln , and Asp-Arg are also known to be prone to aspartimide formation.[1][2][5]
-
Lower Risk: Bulky C-terminal residues can sterically hinder the cyclization, reducing the rate of aspartimide formation.[1]
Q3: How do standard Fmoc deprotection conditions contribute to this side reaction?
A3: Standard Fmoc deprotection using a 20% piperidine solution in DMF provides the basic environment that catalyzes the initial deprotonation of the backbone amide nitrogen, initiating the cyclization to form the aspartimide.[1] Repeated exposure to these basic conditions throughout the synthesis cycles increases the cumulative amount of this side product.
Q4: Can aspartimide formation occur under acidic conditions?
A4: While it is predominantly a base-catalyzed reaction, aspartimide formation can also occur under acidic conditions, for instance, during the final cleavage of the peptide from the resin.[4][5]
Troubleshooting Guide
Problem: I'm observing a significant impurity with the same mass as my target peptide in my crude HPLC analysis.
-
Possible Cause: This is a classic indicator of aspartimide-related by-products, specifically the formation of β-aspartyl peptides or epimerized (D-Asp) α-aspartyl peptides, which are isomeric to the target peptide.[6]
-
Troubleshooting Steps:
-
Confirm the Impurity: Use high-resolution mass spectrometry or NMR to confirm the identity of the side product.[7][8]
-
Review Your Sequence: Identify any Asp-Xxx motifs in your peptide that are known to be high-risk (e.g., Asp-Gly, Asp-Ser).[1][2]
-
Modify Deprotection Protocol: For future syntheses, implement one of the optimized deprotection protocols outlined in the "Experimental Protocols" section below. This could involve adding an acidic additive to your piperidine solution or using a weaker base.[3][9][10]
-
Change Protecting Group Strategy: If the problem persists, consider re-synthesizing the peptide using a specialized Aspartic acid building block with a bulkier side-chain protecting group or a backbone-protected dipeptide.[3][11]
-
Problem: My peptide synthesis yield is very low for an Asp-containing peptide.
-
Possible Cause: Significant aspartimide formation can lead to a complex mixture of by-products, making the purification of the target peptide difficult and resulting in low recovery. The formation of piperidide adducts also represents a direct loss of the target peptide.[1]
-
Troubleshooting Steps:
-
Analyze the Crude Product: Carefully analyze the crude product by LC-MS to identify the distribution of by-products. Look for peaks corresponding to piperidide adducts (target mass + C5H10N).
-
Optimize Deprotection: The primary strategy is to reduce the basicity or modify the deprotection reagent. Adding 0.1 M HOBt to the 20% piperidine/DMF solution is a cost-effective first step.[1][3][5]
-
Consider Temperature: If using microwave-assisted synthesis, reducing the coupling temperature can help minimize the side reaction.[10]
-
Utilize Advanced Building Blocks: For particularly difficult sequences, using Fmoc-Asp(OR)-Xaa dipeptides where the backbone amide is protected (e.g., with a Dmb group) can completely prevent the side reaction.[3][7]
-
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Strategies to Minimize Aspartimide Formation
A logical workflow for selecting a strategy to minimize aspartimide formation.
Caption: Decision workflow for selecting an appropriate strategy to minimize aspartimide formation.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Acidic Additives
This is the most common and cost-effective first-line strategy to suppress aspartimide formation.
-
Objective: To reduce the basicity of the deprotection solution, thereby slowing the rate of backbone amide deprotonation.
-
Reagents:
-
20% (v/v) Piperidine in DMF
-
Hydroxybenzotriazole (HOBt) or an organic acid (e.g., acetic acid, formic acid).
-
-
Procedure:
-
Prepare a 0.1 M solution of HOBt in 20% piperidine/DMF.
-
Use this solution for all Fmoc deprotection steps in your synthesis protocol.
-
Standard deprotection times (e.g., 2 x 10 minutes) are typically sufficient.
-
-
Notes:
Protocol 2: Synthesis using Sterically Hindered Asp Protecting Groups
This protocol is recommended for syntheses with known problematic sequences where Protocol 1 is insufficient.
-
Objective: To sterically block the intramolecular nucleophilic attack that forms the succinimide ring.
-
Building Blocks:
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester)
-
Fmoc-Asp(OBno)-OH (3-benzyloxypent-3-yl ester)
-
-
Procedure:
-
Substitute the standard Fmoc-Asp(OtBu)-OH with a sterically hindered equivalent like Fmoc-Asp(OMpe)-OH in your synthesis.
-
Use standard coupling and deprotection protocols. Coupling times may need to be slightly extended due to the increased steric bulk.
-
-
Notes:
-
These protecting groups have shown significant improvements over the standard OtBu group in suppressing aspartimide formation.[3]
-
These building blocks are more expensive than the standard aspartic acid derivative.
-
Protocol 3: Synthesis using Backbone Protection
This is the most robust method for completely eliminating aspartimide formation and is recommended for the synthesis of long or extremely difficult Asp-containing peptides.
-
Objective: To temporarily protect the backbone amide nitrogen of the residue following Asp, making it non-nucleophilic and thus preventing the initial cyclization step.
-
Building Blocks:
-
Pre-formed dipeptides such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb is 2,4-dimethoxybenzyl.
-
-
Procedure:
-
Incorporate the backbone-protected dipeptide at the Asp-Xxx position using standard coupling protocols.
-
Continue the synthesis with standard Fmoc chemistry.
-
The Dmb group is stable to piperidine but is removed during the final TFA cleavage step.[5]
-
-
Notes:
Data Summary
The choice of Asp side-chain protecting group has a significant impact on the level of aspartimide formation. The following table summarizes comparative data from a model study on the peptide VKDGYI, which is prone to this side reaction.
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | D-Asp (%) | Reference |
| OtBu (tert-Butyl) | 1.8 | 32.2 | 14.6 | |
| OMpe (3-methylpent-3-yl) | 57.8 | 2.0 | 3.5 | |
| OBno (3-benzyloxypent-3-yl) | 90.1 | 0.0 | 0.6 |
Data represents the composition of crude peptide after prolonged treatment (200 min) with 20% piperidine in DMF to simulate 100 deprotection cycles. This clearly demonstrates that moving from the standard OtBu group to bulkier esters like OMpe and OBno dramatically reduces both aspartimide formation and subsequent racemization.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-D-Asp(OAll)-OH Coupling Efficiency
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-D-Asp(OAll)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your solid-phase peptide synthesis (SPPS) success.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound?
A1: The primary challenges when coupling this compound are:
-
Incomplete Coupling: Due to steric hindrance from the Fmoc protecting group and the amino acid side chain, the reaction may not go to completion under standard conditions.
-
Aspartimide Formation: The allyl (OAll) protecting group on the side chain offers minimal steric protection, making the aspartic acid residue susceptible to base-catalyzed aspartimide formation. This is a significant side reaction, especially when the subsequent amino acid is glycine, serine, or alanine. Elevated temperatures can also increase the risk of this side reaction.
Q2: Which coupling reagents are recommended for this compound?
A2: For efficient coupling of this compound, it is advisable to use more potent activating reagents. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended.[1][2][3] HATU is often preferred for difficult couplings due to its high reactivity and ability to suppress racemization.[1][2]
Q3: How can I monitor the coupling efficiency of this compound?
A3: The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (ninhydrin test).[4][5] This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.[4]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[4]
For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to check for the presence of the desired product and any deletion sequences.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[6][7] This strategy is often employed for difficult couplings, such as those involving sterically hindered amino acids, to drive the reaction to completion. It is highly recommended if a single coupling proves to be insufficient, as confirmed by a positive Kaiser test.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Incomplete Coupling: Steric hindrance may be preventing the reaction from going to completion. 2. Poor Reagent Quality: Degradation of the amino acid, coupling reagent, or solvent. | 1. Perform a Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[6][7] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even longer. 3. Use a More Potent Coupling Reagent: Switch from HBTU to HATU.[1][2] 4. Check Reagent Purity: Ensure all reagents are fresh and of high purity. |
| Presence of deletion sequence lacking D-Asp in the final product (confirmed by MS) | Incomplete Coupling: The N-terminal amine was not fully coupled with this compound, leading to the subsequent amino acid being added instead. | 1. Optimize Coupling Protocol: Implement a double coupling strategy in your standard protocol for this residue.[6][7] 2. Elevate Temperature (with caution): Increase the coupling temperature to 40-50°C to improve reaction kinetics. Be aware that this may increase the risk of aspartimide formation.[8] |
| Presence of a side product with the same mass as the desired peptide (potential aspartimide formation) | Base-catalyzed Cyclization: The amide nitrogen attacks the side-chain ester, particularly during Fmoc deprotection with piperidine. Elevated temperatures during coupling can also promote this side reaction. | 1. Use Milder Deprotection Conditions: Consider using a lower concentration of piperidine or adding a scavenger like HOBt to the deprotection solution. 2. Avoid Elevated Temperatures: Perform the coupling at room temperature if aspartimide formation is a concern. 3. Consider Alternative Protecting Groups: For sequences highly prone to this side reaction, using an Asp derivative with a bulkier side-chain protecting group (e.g., O-t-butyl) might be necessary, though this would alter the orthogonal deprotection scheme. |
| Low crude purity of the final peptide | A combination of incomplete coupling and side reactions. | 1. Systematic Optimization: Methodically evaluate each parameter of the coupling protocol: coupling reagent, reaction time, temperature, and molar equivalents of reagents. 2. Capping: If incomplete coupling persists after troubleshooting, consider "capping" the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[9] This will simplify the purification of the target peptide. |
Data Presentation
Table 1: Recommended Molar Equivalents for this compound Coupling
| Reagent | Molar Equivalents (relative to resin loading) | Notes |
| This compound | 3 - 5 | Using a higher excess can help drive the reaction to completion.[10] |
| Coupling Reagent (e.g., HATU, HBTU) | 2.9 - 5 | A slight deficiency relative to the amino acid is sometimes used to prevent side reactions.[11] |
| Base (e.g., DIPEA) | 6 - 10 | A sufficient excess of base is crucial for the activation of the amino acid.[11] |
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Relative Reactivity | Key Advantages |
| HATU | Aminium Salt | Very High | Highly efficient for sterically hindered amino acids, low risk of racemization.[1][2][3] |
| HBTU | Aminium Salt | High | A reliable and widely used coupling reagent.[1][3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A more economical option, but may require longer reaction times for difficult couplings. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes, then drain the solvent.
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Kaiser Test): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. If the test is positive, proceed with Protocol 2 (Double Coupling).
Protocol 2: Double Coupling Procedure
This protocol should be performed if the Kaiser test is positive after the initial coupling.
-
Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.
-
Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 2.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours at room temperature.
-
Final Monitoring and Washing: Perform a Kaiser test. Once the test is negative, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.
Protocol 3: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively monitor the completion of the coupling reaction.[5]
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[9]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[9]
-
Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[9]
Procedure:
-
Place a small sample of resin beads (approximately 10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.
-
Heat the test tube at 100-110°C for 5 minutes.[9]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Fmoc-D-Asp(OAll)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of Fmoc-D-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in Fmoc-SPPS?
A1: The primary advantage of this compound lies in its orthogonal side-chain protection. The allyl (All) ester group is stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) and the acidic conditions for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality allows for the selective deprotection of the aspartic acid side chain on the solid support, enabling site-specific modifications such as lactamization for cyclic peptide synthesis, peptide branching, or the attachment of reporter groups.[1]
Q2: How stable is the OAll protecting group to standard Fmoc-SPPS conditions?
A2: The OAll protecting group is highly stable to the standard conditions of Fmoc-SPPS. It exhibits excellent stability towards repeated treatments with 20% piperidine in DMF for Fmoc deprotection and is also resistant to strong acids like TFA used for the final cleavage of the peptide from the resin.[1][2]
Q3: Does the use of this compound prevent aspartimide formation?
A3: While the OAll group itself is stable, its use does not inherently prevent aspartimide formation, which is a common side reaction for aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[3][4] Aspartimide formation is catalyzed by the basic conditions used for Fmoc deprotection.[3][4] However, the orthogonal nature of the OAll group can be leveraged in strategies to minimize this side reaction, for instance, by allowing for on-resin cyclization under neutral conditions, thus avoiding prolonged exposure to base. For particularly problematic sequences, alternative D-Asp derivatives with bulkier side-chain protecting groups, such as Fmoc-D-Asp(OBno)-OH, may offer superior suppression of aspartimide formation.[3]
Q4: What are the key reagents for the deprotection of the OAll group?
A4: The selective removal of the OAll group is achieved through palladium(0)-catalyzed allyl transfer. The essential reagents are a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger to trap the allyl cation.[1]
Q5: What is the role of a scavenger in OAll deprotection?
A5: During the palladium-catalyzed deprotection, a reactive allyl cation is formed. The scavenger's role is to trap this cation, preventing side reactions such as the re-alkylation of the newly deprotected carboxyl group or other nucleophilic sites on the peptide.[5] Phenylsilane (PhSiH₃) is a commonly used scavenger.[5]
Troubleshooting Guides
Issue 1: Incomplete OAll Deprotection
-
Symptom: After the deprotection reaction, analysis of a cleaved peptide sample by LC-MS shows a significant amount of the starting material with the OAll group still attached.
-
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to oxidation. Ensure that the catalyst is fresh and has been stored under an inert atmosphere. It is advisable to use a freshly opened bottle or to handle the catalyst in a glovebox.
-
Insufficient Reaction Time or Temperature: For conventional room temperature deprotection, ensure the reaction proceeds for a sufficient duration (typically 1-2 hours). If the reaction is sluggish, repeating the deprotection step can drive it to completion. Microwave-assisted deprotection can significantly shorten the reaction time to a few minutes at a slightly elevated temperature (e.g., 35-40°C).[1][5]
-
Inadequate Scavenger Concentration: Ensure that a sufficient excess of the scavenger (e.g., phenylsilane) is used to efficiently trap the allyl cations.
-
Poor Resin Swelling: Ensure the peptidyl-resin is adequately swollen in an appropriate solvent (e.g., DCM or DMF) before adding the deprotection cocktail to allow for efficient diffusion of the reagents.
-
Issue 2: Side Reactions During OAll Deprotection
-
Symptom: LC-MS analysis of the crude peptide after OAll deprotection and cleavage reveals unexpected side products.
-
Possible Causes & Solutions:
-
Scavenger-Related Side Products: The choice of scavenger can sometimes lead to side reactions with sensitive amino acids. If this is suspected, consider using an alternative scavenger.
-
Alkylation of Sensitive Residues: Tryptophan and methionine residues can be susceptible to alkylation. While the scavenger is intended to prevent this, ensuring an efficient reaction with a sufficient scavenger concentration is crucial.
-
Data Presentation
Table 1: Stability of the OAll Protecting Group under Various SPPS Conditions
| Condition | Reagent(s) | Stability of OAll Group |
| Nα-Fmoc Deprotection | 20% Piperidine in DMF | High (Stable to repeated cycles) |
| Final Cleavage | 95% TFA with scavengers | High (Stable) |
| OAll Deprotection | Pd(PPh₃)₄ / Phenylsilane | Labile (Cleaved) |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups for Aspartimide Formation Suppression
| Fmoc-Asp Derivative | Aspartimide Formation Propensity | Key Features |
| Fmoc-Asp(OtBu)-OH | High (especially in Asp-Gly sequences) | Standard, acid-labile protection. |
| Fmoc-Asp(OMpe)-OH | Moderate | More sterically hindered than OtBu. |
| Fmoc-Asp(OAll)-OH | Sequence-dependent | Orthogonal protection, allows for on-resin modifications.[6] |
| Fmoc-Asp(OBno)-OH | Very Low | Bulky ester group provides excellent steric hindrance.[3] |
Experimental Protocols
Protocol 1: Standard On-Resin Allyl Deprotection
-
Resin Preparation: Swell the peptidyl-resin containing the D-Asp(OAll) residue in anhydrous dichloromethane (DCM) in a reaction vessel for 30 minutes.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) and phenylsilane (15-20 equivalents) in anhydrous DCM.
-
Reaction: Add the deprotection cocktail to the swollen resin.
-
Agitation: Gently agitate the resin suspension at room temperature for 1-2 hours.
-
Monitoring (Optional): To monitor the reaction progress, a small sample of the resin can be washed, dried, and the peptide cleaved for LC-MS analysis.
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin extensively with DCM, followed by DMF. A wash with a solution of 0.5% (w/v) sodium diethyldithiocarbamate in DMF can be performed to scavenge residual palladium, followed by further DMF and DCM washes.[1]
Protocol 2: Microwave-Assisted On-Resin Allyl Deprotection
-
Resin Preparation: Swell the peptidyl-resin in DCM in a microwave-compatible reaction vessel.
-
Reagent Addition: In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM. Add this solution to the resin.[5]
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer and irradiate for 5 minutes at 38-40°C.[5]
-
Repeat: Drain the reaction mixture and repeat the deprotection step (reagent addition and microwave irradiation) one more time to ensure complete removal.[5]
-
Washing: Wash the resin extensively as described in Protocol 1.
Protocol 3: Protocol to Test the Stability of the OAll Group
-
Model Peptide Synthesis: Synthesize a short model peptide containing a D-Asp(OAll) residue (e.g., Ac-Gly-D-Asp(OAll)-Gly-Rink Amide Resin) using standard Fmoc-SPPS.
-
Resin Aliquoting: Divide the dry peptidyl-resin into several equal aliquots.
-
Treatment with Piperidine: To one set of aliquots, add a 20% piperidine in DMF solution and agitate at room temperature. Stop the reaction at different time points (e.g., 1h, 4h, 8h, 24h) by filtering and washing the resin.
-
Treatment with TFA: To another set of aliquots, add a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate at room temperature for 2 hours.
-
Analysis: Cleave the peptide from the piperidine-treated resin aliquots using a standard TFA cocktail. Analyze all cleaved peptide samples by RP-HPLC and LC-MS.
-
Quantification: Quantify the percentage of the peptide that has retained the OAll group versus the deprotected peptide to assess stability.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products of Fmoc-d-asp(oall)-oh reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the use of Fmoc-D-Asp(OAll)-OH in peptide synthesis, with a focus on identifying and mitigating side product formation. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Fmoc-D-Asp(OtBu)-OH?
A1: The primary advantage of using this compound is the significant reduction of aspartimide formation, a major side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The allyl (OAll) protecting group of the side chain is orthogonal to the base-labile Fmoc group. This means it can be removed under mild, neutral conditions using a palladium(0) catalyst, avoiding the repetitive exposure to basic conditions (e.g., piperidine) that cause the tert-butyl (OtBu) group to be susceptible to aspartimide formation.[1]
Q2: What are the main side products associated with the use of Fmoc-protected aspartic acid?
A2: The most significant side reaction is the formation of an aspartimide (a succinimide derivative).[2][3] This cyclic imide can subsequently undergo racemization and ring-opening by nucleophiles (like piperidine or water) to yield a mixture of unwanted by-products, including:
-
α- and β-peptides: Peptides with the amino acid linked through the incorrect carboxyl group.[2]
-
Epimerized peptides: Peptides containing D-aspartic acid at the desired position, but also the undesired L-aspartic acid isomer.
-
Piperidide adducts: The aspartimide ring can be opened by piperidine, leading to the formation of α- and β-piperidides.[4]
These side products often have similar masses and chromatographic properties to the target peptide, making purification extremely challenging.[3]
Q3: Are there any specific side products associated with the use of the allyl protecting group and its removal?
A3: Yes, while the OAll group effectively minimizes aspartimide formation, its use introduces a different set of potential challenges related to the palladium-catalyzed deprotection step:
-
Incomplete Deprotection: The removal of the allyl group may not go to completion, resulting in a portion of the peptide still containing the OAll protecting group.
-
Palladium Contamination: Residual palladium from the catalyst can remain in the final peptide product, which is often undesirable for biological applications.[5] Thorough washing and purification are crucial.
-
Side Reactions with Scavengers: The choice of allyl scavenger is important. While scavengers are necessary to trap the allyl group, they can potentially react with the peptide if not chosen carefully. Phenylsilane is a commonly used and effective scavenger.[6]
Troubleshooting Guides
Issue 1: Aspartimide-Related Impurities are Still Detected
Even when using this compound, trace amounts of aspartimide-related impurities may be observed, particularly in sensitive sequences (e.g., Asp-Gly).
Possible Causes:
-
Premature Cleavage of Allyl Group: Although generally stable, minor cleavage of the allyl group under certain conditions could expose the side-chain carboxylate.
-
Fmoc-Deprotection Conditions: Extended exposure to strong bases during Fmoc deprotection can still promote side reactions, albeit to a much lesser extent than with OtBu protection.
Solutions:
-
Minimize Fmoc Deprotection Time: Use the shortest effective deprotection times with piperidine.
-
Use a Milder Base for Fmoc Removal: Consider using 2% DBU with 2% piperidine in DMF for a faster and potentially cleaner deprotection, though DBU can also promote aspartimide formation in sensitive cases.[7]
Issue 2: Incomplete Allyl Group Deprotection
Possible Causes:
-
Inactive Catalyst: The Pd(PPh₃)₄ catalyst can be sensitive to air and may lose activity if not handled under an inert atmosphere.[5]
-
Insufficient Catalyst or Scavenger: Incorrect stoichiometry of the catalyst or scavenger can lead to incomplete reaction.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the access of the catalyst to the peptide.
Solutions:
-
Ensure an Inert Atmosphere: Perform the deprotection under nitrogen or argon.
-
Use Fresh Catalyst: Use a fresh batch of Pd(PPh₃)₄.
-
Optimize Reagent Equivalents: Typically, 0.1 to 0.25 equivalents of Pd(PPh₃)₄ and 20-24 equivalents of a scavenger like phenylsilane are used.[8]
-
Ensure Proper Resin Swelling: Swell the resin adequately in a suitable solvent like DCM or THF before adding the catalyst solution.
-
Repeat the Deprotection: A second treatment with fresh catalyst and scavenger solution can drive the reaction to completion.
Issue 3: Residual Palladium in the Final Peptide
Possible Causes:
-
Inefficient Washing: Insufficient washing of the resin after deprotection.
-
Complexation of Palladium with the Peptide: Cysteine and methionine residues can sometimes chelate palladium, making it difficult to remove.
Solutions:
-
Thorough Washing: Wash the resin extensively with solvents like DCM and DMF after the deprotection step.
-
Use a Palladium Scavenger Resin: After cleavage from the solid support, the peptide solution can be treated with a palladium scavenger resin.
-
Chelating Washes: Washing the resin with a solution of a chelating agent, such as 0.5% diisopropylethylamine (DIPEA) in DMF, can help remove palladium.
-
Purification: Reverse-phase HPLC is generally effective at separating the peptide from residual palladium complexes.
Data Presentation
| Side-Chain Protecting Group | Aspartimide Formation Level (Typical) | D-Aspartate Formation (Racemization) | Key Advantages | Key Disadvantages |
| O-tert-Butyl (OtBu) | High | High | Standard, cost-effective. | Highly susceptible to aspartimide formation.[6] |
| O-Allyl (OAll) | Very Low / Negligible | Low | Orthogonal deprotection avoids basic conditions, significantly reducing aspartimide formation.[1] | Requires palladium catalyst for removal, potential for metal contamination.[6] |
| O-3-methylpent-3-yl (OMpe) | Moderate | Moderate | Increased steric hindrance reduces aspartimide formation compared to OtBu. | Higher cost, still some aspartimide formation. |
| O-5-n-butyl-5-nonyl (OBno) | Negligible | Low | Very high steric hindrance virtually eliminates aspartimide formation. | Highest cost among bulky esters.[6] |
Note: The levels of side product formation are highly sequence-dependent and can be influenced by the specific synthesis conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
Materials:
-
Peptide-resin with the OAll-protected aspartic acid residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere.
-
Catalyst Solution Preparation: In a separate flask under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.1 - 0.25 eq. relative to the resin substitution) and phenylsilane (20 - 24 eq.) in anhydrous DCM or THF.
-
Deprotection Reaction: Add the catalyst solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
Washing: Drain the catalyst solution and wash the resin thoroughly with DCM (3x), DMF (3x), and then DCM (3x) to remove the catalyst and scavenger byproducts.
-
Repeat if Necessary: If deprotection is incomplete, repeat steps 3-5 with a fresh catalyst solution.
Visualizations
Aspartimide Formation Pathway
Caption: Base-catalyzed formation of aspartimide and subsequent side products.
This compound Workflow in SPPS
Caption: Workflow for SPPS incorporating this compound.
Troubleshooting Logic for Palladium Removal
Caption: Decision workflow for troubleshooting residual palladium catalyst.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]
- 8. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Fmoc-D-Asp(OAll)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Fmoc-D-Asp(OAll)-OH. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC chromatogram after analyzing a sample of this compound. What are the most common causes?
Unexpected peaks in the HPLC analysis of this compound can originate from several sources. These can be broadly categorized as:
-
Impurities from the Synthesis of this compound: The manufacturing process of Fmoc-protected amino acids can generate predictable side products. These include dipeptides (Fmoc-D-Asp(OAll)-D-Asp(OAll)-OH), the corresponding L-enantiomer, residual unprotected D-Asp(OAll)-OH, and β-alanine adducts.[1]
-
Degradation of this compound: The compound may degrade during storage or sample preparation. The Alloc (allyloxycarbonyl) protecting group is generally stable to the acidic and basic conditions typically used in Fmoc solid-phase peptide synthesis (SPPS), such as piperidine and trifluoroacetic acid (TFA).[2][3] However, prolonged exposure to harsh conditions or elevated temperatures could potentially lead to degradation.
-
Side Reactions During Peptide Synthesis: If the this compound is used in peptide synthesis, unexpected peaks can arise from side reactions. A significant side reaction is aspartimide formation, which can occur upon exposure to strong bases.[4] Although the Alloc group is intended to minimize this, it can still occur, leading to byproducts that are difficult to separate from the desired peptide.
-
Incomplete Deprotection of the Alloc Group: If the Alloc group is being removed, typically with a palladium catalyst, incomplete reaction can leave the starting material as an "impurity."[5] Furthermore, byproducts from the deprotection reaction itself could appear as extra peaks.
-
HPLC System and Sample Preparation Issues: Unexpected peaks can also be artifacts of the analytical system or sample handling. This includes contaminated solvents, a dirty injector or column, sample carryover from a previous injection, or degradation of the sample in the analysis solvent.
Q2: How can I determine if the unexpected peaks are from my sample or from the HPLC system?
A straightforward method to differentiate between sample-related peaks and system-related artifacts is to perform a "blank" injection.
-
Prepare a Blank Sample: Use the same solvent (e.g., mobile phase A or your sample diluent) that you used to dissolve your this compound sample.
-
Run the Same HPLC Method: Inject the blank sample and run the exact same HPLC gradient and conditions as your sample analysis.
-
Analyze the Chromatogram:
-
If the unexpected peaks are present in the blank run, they are likely due to contamination in your mobile phase, sample solvent, or carryover from a previous injection.
-
If the blank chromatogram is clean, the unexpected peaks are almost certainly related to your this compound sample.
-
Q3: Could the Alloc protecting group itself be the source of the unexpected peaks?
The Alloc group is designed to be stable under standard Fmoc-SPPS conditions but is removed using a palladium(0) catalyst.[6] If you are not performing a deprotection step, it is unlikely that the intact Alloc group is the source of degradation under typical HPLC conditions. However, if your sample has been subjected to deprotection conditions, several issues could arise:
-
Incomplete Deprotection: The primary "unexpected peak" would be the starting material, this compound.
-
Byproducts of Deprotection: The reaction of the palladium catalyst with the Alloc group in the presence of a scavenger can sometimes generate minor byproducts.
The Alloc group is known to be stable to piperidine and TFA, which are common reagents in peptide synthesis.[2]
Troubleshooting Guide
Step 1: Initial Assessment and Identification of the Source
The first step in troubleshooting is to systematically identify the origin of the unexpected peaks.
Troubleshooting Workflow
Caption: A decision tree to guide the troubleshooting process for unexpected HPLC peaks.
Step 2: Characterizing Potential Sample-Related Impurities
If the issue is determined to be sample-related, the following table summarizes common impurities associated with Fmoc-amino acids. While exact retention times are method-dependent, this table provides an overview of what to look for.
| Impurity/Byproduct | Potential Cause | Expected Elution Behavior (Relative to Main Peak) | Mass Difference from Parent |
| Fmoc-L-Asp(OAll)-OH | Enantiomeric impurity from synthesis. | May co-elute or elute very close to the D-enantiomer on a standard achiral column. Chiral chromatography is required for separation. | 0 Da |
| Fmoc-D-Asp(OAll)-D-Asp(OAll)-OH | Side reaction during Fmoc protection. | Later eluting due to increased hydrophobicity and size. | +377.38 Da |
| D-Asp(OAll)-OH | Incomplete Fmoc protection during synthesis. | Earlier eluting due to the absence of the hydrophobic Fmoc group. | -222.24 Da |
| Fmoc-β-Ala-OH | Rearrangement of the Fmoc-OSu reagent during synthesis.[1] | Typically elutes earlier than most Fmoc-amino acids. | N/A (separate species) |
| Fmoc-β-Ala-D-Asp(OAll)-OH | Dipeptide impurity formed from Fmoc-β-Ala-OH.[1] | Later eluting than Fmoc-β-Ala-OH, potentially near the main peak. | +71.08 Da (relative to this compound) |
| Aspartimide-related species | Base-catalyzed cyclization during peptide synthesis. | Can elute as multiple peaks, often close to the main peptide peak. | -18.01 Da (loss of water) |
| Residual Acetic Acid | From hydrolysis of ethyl acetate used in synthesis/purification. | Not typically observed by UV-HPLC as it lacks a strong chromophore. | N/A |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a general method for the purity assessment of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% to 100% B
-
30-35 min: 100% B
-
35-40 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Protocol 2: LC-MS Analysis for Impurity Identification
To identify the mass of the unexpected peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective method.
-
HPLC Conditions: Use the same column and mobile phase as in Protocol 1, but ensure all mobile phase additives are volatile (e.g., use formic acid instead of TFA if necessary for your MS system).
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis:
-
Extract the mass spectrum for each unexpected peak.
-
Determine the mass of the impurity from its m/z value and charge state.
-
Compare the measured mass to the expected masses of potential impurities listed in the table above.
-
Potential Degradation Pathway of this compound during Peptide Synthesis
References
- 1. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
Technical Support Center: Fmoc-D-Asp(OAll)-OH Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the on-resin cleavage of the allyl protecting group from Fmoc-D-Asp(OAll)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard method for cleaving the O-allyl (OAll) group from an aspartic acid residue on-resin?
A1: The standard method for O-allyl group cleavage is through a palladium(0)-catalyzed reaction. This is typically achieved using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of an allyl scavenger. The reaction is performed under neutral conditions, which makes it orthogonal to the acid-labile cleavage of side-chain protecting groups like Boc and the final peptide from the resin.[1][2]
Q2: Why is an allyl scavenger necessary during the cleavage reaction?
A2: An allyl scavenger is crucial to prevent the re-attachment of the cleaved allyl group to nucleophilic sites on the peptide, a side reaction known as allyl back-alkylation.[3][4][5] The scavenger efficiently traps the allyl cation intermediate. Common scavengers include phenylsilane (PhSiH₃), morpholine, and amine-borane complexes like dimethylamine-borane (Me₂NH·BH₃).[1][3][5]
Q3: What are the main advantages of using this compound in SPPS?
A3: The primary advantage is its orthogonality. The allyl protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final peptide cleavage from the resin (e.g., TFA).[2] This allows for selective deprotection of the aspartic acid side chain on the resin, enabling further modifications like lactam bridge formation for peptide cyclization.[6][7] Additionally, cleavage under neutral conditions helps to minimize base-catalyzed side reactions like aspartimide formation.[2][8]
Q4: Can the cleavage reaction be performed open to the atmosphere?
A4: While some protocols exist for open-flask deprotection, it is generally recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[9] This is because the Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and incomplete cleavage.[6]
Troubleshooting Guide
Problem 1: Incomplete or Slow Cleavage of the Allyl Group
-
Symptom: Mass spectrometry analysis of a test cleavage shows a significant amount of peptide still containing the allyl protecting group.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity/Degradation | Use fresh, high-quality Pd(PPh₃)₄. The catalyst can appear yellow or brown upon degradation instead of bright yellow. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.[6] |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction progress by taking small resin samples for test cleavage and LC-MS analysis. Some protocols recommend overnight reactions.[7] |
| Suboptimal Temperature | While traditionally performed at room temperature to avoid catalyst poisoning, microwave-assisted cleavage at a slightly elevated temperature (e.g., 38°C) has been shown to significantly speed up the reaction and improve efficiency.[6] |
| Poor Reagent Solubility/Mixing | Ensure all reagents are fully dissolved in a suitable dry solvent (e.g., DCM, THF, or DMF).[10][11] Ensure adequate agitation of the resin slurry throughout the reaction. |
Problem 2: Presence of Side Products (+40 Da)
-
Symptom: Mass spectrometry reveals a significant side product with a mass increase of 40 Da, corresponding to the mass of an allyl group.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Allyl Scavenger | Increase the equivalents of the scavenger. Phenylsilane (PhSiH₃) is a common choice.[12] For secondary amines, dimethylamine-borane (Me₂NH·BH₃) has been reported to be highly effective at preventing allyl back-alkylation.[1][5] |
| Incorrect Scavenger Type | The choice of scavenger can be critical. While morpholine is used, scavengers like phenylsilane or amine-borane complexes are often more efficient.[1] |
Problem 3: Aspartimide Formation
-
Symptom: Mass spectrometry shows the desired peptide mass, but also a peak corresponding to a rearranged product, which is difficult to separate via HPLC. This is a mass-neutral side reaction.[13]
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Exposure to Basic Conditions | Although the allyl group is cleaved under neutral conditions, ensure that subsequent steps do not expose the newly deprotected carboxylic acid to harsh basic conditions, which can promote aspartimide formation.[8][14] |
| Sequence-Dependent Propensity | Sequences like Asp-Gly or Asp-Asn are particularly prone to this side reaction.[15] The use of the allyl protecting group is already a strategy to mitigate this, but careful handling post-cleavage is essential. |
Experimental Protocols
Protocol 1: Standard On-Resin Allyl Cleavage
This protocol is a general procedure for the cleavage of the allyl ester from resin-bound peptides.
-
Resin Preparation: Swell the peptide-resin in anhydrous dichloromethane (DCM) or a suitable solvent for 30 minutes.
-
Reagent Preparation: Prepare a solution containing the palladium catalyst and scavenger. For a 0.1 mmol scale synthesis, this may consist of:
-
Pd(PPh₃)₄ (0.03 to 0.1 equivalents)
-
Phenylsilane (PhSiH₃) (5 to 25 equivalents)
-
Anhydrous DCM or THF (e.g., 5 mL)
-
-
Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin.
-
Incubation: Gently agitate the resin slurry under an inert atmosphere (e.g., argon) at room temperature for 1-3 hours. The reaction vessel should be protected from light.
-
Washing: After the reaction, drain the solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:
-
DCM (3x)
-
DMF (3x)
-
0.5% DIPEA in DMF (2x, 5 min each) to scavenge any remaining palladium complexes.
-
0.5% sodium diethyldithiocarbamate in DMF (2x, 15 min each) for thorough palladium removal.
-
DMF (3x)
-
DCM (3x)
-
Protocol 2: Microwave-Assisted Allyl Cleavage
This method can significantly reduce the reaction time.[6]
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Reagent Preparation: Prepare a deprotection cocktail of Pd(PPh₃)₄ and phenylsilane in DMF.
-
Microwave Reaction: Add the cocktail to the resin in a microwave synthesis vessel. Irradiate in a microwave synthesizer at 38°C for 5 minutes.
-
Repeat and Wash: Drain the resin and repeat the microwave-assisted deprotection step one more time with a fresh solution.
-
Washing: Wash the resin thoroughly as described in Protocol 1.
Data Summary
The following table summarizes common reagents and conditions for allyl group cleavage.
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Scavenger | Phenylsilane (PhSiH₃)[12] | Dimethylamine-borane (Me₂NH·BH₃)[1][5] | Morpholine |
| Solvent | DCM or CHCl₃/AcOH/NMM[2][9] | DMF[6] | THF[7] |
| Temperature | Room Temperature | 38°C (Microwave)[6] | Room Temperature |
| Time | 1-3 hours | 2 x 5 minutes[6] | Overnight[7] |
| Atmosphere | Inert (Argon/Nitrogen)[9] | Atmospheric (Microwave)[6] | Inert (Argon/Nitrogen) |
Visual Guides
Caption: On-resin allyl deprotection workflow.
Caption: Troubleshooting decision tree for allyl cleavage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Improving yield of peptides synthesized with Fmoc-d-asp(oall)-oh
Welcome to the technical support center for peptide synthesis utilizing Fmoc-D-Asp(OAll)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, ultimately improving the yield and purity of their target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Fmoc-D-Asp(OtBu)-OH?
A1: The primary advantage of this compound lies in its orthogonal protection strategy, which significantly minimizes the risk of aspartimide formation.[1][2] The allyl (OAll) protecting group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for final cleavage (e.g., TFA).[2] It is selectively removed using a palladium(0) catalyst under neutral conditions, thus avoiding the basic environment that promotes the problematic cyclization to aspartimide. This is particularly crucial for sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3][4]
Q2: What are the common side reactions associated with this compound and how can they be minimized?
A2: The most common side reactions are incomplete coupling, premature deprotection of the OAll group if exposed to the palladium catalyst before intended, and potential side reactions during the final cleavage if the deprotected carboxyl group is not handled correctly. Incomplete coupling can be addressed by using more potent coupling reagents and optimizing reaction conditions. Aspartimide formation, while significantly reduced compared to Fmoc-D-Asp(OtBu)-OH, can still occur to a minor extent and can be mitigated by careful selection of coupling and deprotection conditions.[4]
Q3: Can the allyl deprotection be performed on-resin?
A3: Yes, on-resin deprotection of the allyl group is a standard and advantageous procedure.[5] It allows for selective manipulation of the aspartic acid side chain, such as for on-resin cyclization or modification, before the final cleavage of the peptide from the resin.[6]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Deletion Sequences
Question: My peptide synthesis is resulting in a low yield of the target peptide, and mass spectrometry analysis shows significant peaks corresponding to deletion of the D-Aspartic acid residue. What could be the cause and how can I improve the coupling efficiency?
Answer: Low coupling efficiency of this compound can be attributed to several factors, including steric hindrance and peptide aggregation. Here are some troubleshooting steps:
-
Optimize Coupling Reagent: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Switch to a more potent activating agent.[7]
-
Double Coupling: If a single coupling does not go to completion (as indicated by a positive Kaiser test), perform a second coupling with a fresh solution of activated this compound.[9]
-
Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours can help drive the reaction to completion.
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[2]
-
Disrupt Peptide Aggregation: For long or hydrophobic sequences, the growing peptide chain can aggregate on the resin, hindering access to the N-terminal amine.
-
Solution: Incorporate chaotropic salts like LiCl into the coupling mixture or use solvents known to reduce aggregation, such as NMP or a DMF/DCM mixture.[4]
-
Quantitative Data Summary: Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99% | Very High | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98% | High | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98% | High | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98% | Good | Low |
Disclaimer: This data is based on studies with sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[10]
Issue 2: Incomplete Allyl Deprotection
Question: After performing the on-resin allyl deprotection, I still observe the mass corresponding to the allyl-protected peptide. How can I ensure complete removal of the OAll group?
Answer: Incomplete allyl deprotection is usually due to inactive catalyst, insufficient scavenger, or inadequate reaction conditions.
-
Catalyst Quality: Ensure the palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is fresh and has been stored under an inert atmosphere to prevent oxidation.
-
Scavenger Selection and Equivalents: The choice and amount of allyl scavenger are critical to drive the equilibrium towards deprotection.
-
Reaction Time and Repetition: A single deprotection step may not be sufficient.
-
Solvent: Ensure the use of dry solvents like DCM or THF, as water can affect the catalyst's activity.
Quantitative Data Summary: Common Scavengers for Allyl Deprotection
| Scavenger | Typical Equivalents | Reported Effectiveness | Key Considerations |
| Phenylsilane (PhSiH₃) | 15-20 | High | Widely used and generally reliable.[1] |
| Dimethylamine-borane (Me₂NH·BH₃) | 40 | Very High | Can be superior in preventing allyl re-alkylation.[5] |
| Morpholine | Excess | Moderate to High | Common nucleophilic scavenger.[5] |
| N-Methylaniline | Excess | Moderate | An alternative nucleophilic scavenger.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: On-Resin Allyl Deprotection using Pd(PPh₃)₄ and Phenylsilane
-
Resin Swelling and Washing: Swell the peptide-resin in DCM for 30 minutes and wash thoroughly.
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in dry DCM. Add phenylsilane (15 equivalents) to this solution.
-
Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the suspension gently at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5 times), followed by a solution of 0.5% DIPEA in DMF, and then DMF (3 times) and DCM (5 times) to remove all traces of the palladium catalyst and scavenger.[6]
Protocol 3: Standard Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the other amino acids in your sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For most sequences without particularly sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient.[13][14]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the purified peptide under vacuum.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Experimental workflow for on-resin allyl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Aspartic Acid Protection: Fmoc-D-Asp(OAll)-OH vs. Fmoc-D-Asp(OtBu)-OH
In the precise world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. For trifunctional amino acids like aspartic acid, side-chain protection is critical to prevent unwanted side reactions. This guide provides an in-depth, objective comparison between two commonly used D-aspartic acid derivatives: Fmoc-D-Asp(OAll)-OH and Fmoc-D-Asp(OtBu)-OH . We will delve into their chemical properties, performance in SPPS, and provide experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal building block for their specific synthetic challenges.
The core difference lies in their side-chain protecting groups: the allyl ester (OAll) and the tert-butyl ester (OtBu). This distinction dictates their cleavage conditions, orthogonality, and, most importantly, their effectiveness in mitigating the notorious side reaction of aspartimide formation.
At a Glance: Chemical and Physical Properties
A summary of the fundamental properties of both compounds is presented below. These characteristics are essential for handling, storage, and ensuring the quality of the reagents used in synthesis.
| Property | This compound | Fmoc-D-Asp(OtBu)-OH |
| Synonym | N-α-Fmoc-D-aspartic acid β-allyl ester | N-α-Fmoc-D-aspartic acid β-tert-butyl ester |
| CAS Number | 177609-12-0[1] | 112883-39-3[2] |
| Molecular Formula | C₂₂H₂₁NO₆[3][4] | C₂₃H₂₅NO₆[2] |
| Molecular Weight | 395.41 g/mol [3][4] | 411.45 g/mol |
| Appearance | White to off-white solid/powder[3] | White to beige powder or crystals[5] |
| Melting Point | 111-119°C[3] | 146-151°C |
| Storage Temperature | 2-8°C[3] | Room Temperature or 2-8°C[2] |
Core Comparison: Performance and Strategy in Peptide Synthesis
The strategic choice between OAll and OtBu protection hinges on the specific demands of the peptide sequence and the overall synthetic design.
Protection Strategy and Orthogonality
In SPPS, orthogonality refers to the ability to remove one type of protecting group under specific conditions without affecting others.[6] This principle is crucial for complex syntheses involving on-resin modifications like cyclization or branching.
-
Fmoc-D-Asp(OtBu)-OH : The tert-butyl (OtBu) group is the standard, acid-labile side-chain protection used in the most common Fmoc/tBu strategy.[7] It is stable to the mild basic conditions (e.g., piperidine) used for Nα-Fmoc group removal but is cleaved simultaneously with the peptide from most resins using strong acid, typically trifluoroacetic acid (TFA).[7]
-
This compound : The allyl (OAll) group offers an additional layer of orthogonality.[8] It is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final TFA cleavage.[9] This unique stability allows for its selective removal on-resin using palladium(0) catalysis under neutral conditions.[3][8] This "third dimension" of protection is invaluable for synthesizing complex peptides, such as side-chain cyclized (lactam) peptides.[10][11]
The Critical Challenge: Aspartimide Formation
The most significant side reaction associated with aspartic acid in Fmoc-SPPS is aspartimide formation.[12] This intramolecular cyclization is catalyzed by the base (piperidine) used for Fmoc deprotection, where the backbone amide nitrogen attacks the side-chain ester. The resulting succinimide ring can lead to a cascade of byproducts, including difficult-to-separate α- and β-peptides and racemized products.[13][14]
-
Fmoc-D-Asp(OtBu)-OH : The OtBu group is highly susceptible to this side reaction, especially in sequences where Asp is followed by sterically unhindered residues like Glycine, Asparagine, or Serine (Asp-Gly, Asp-Asn, Asp-Ser).[13][15] The repeated exposure to piperidine during the synthesis of long peptides exacerbates this problem.[12]
-
This compound : The use of an allyl ester for side-chain protection is a well-established strategy to significantly reduce aspartimide formation.[3] Because the OAll group is stable to piperidine, it does not participate in the base-catalyzed side reaction to the same extent. While not completely immune, its use dramatically improves the purity of crude peptides containing problematic Asp sequences.[16]
Quantitative Performance Data
Direct comparisons in model peptides clearly illustrate the superiority of alternative protecting groups over OtBu in suppressing aspartimide formation. The scorpion toxin II model peptide (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH), which is highly prone to this side reaction, is often used for such evaluations.
| Protecting Group on Asp | Adjacent Residue (Xxx) | Aspartimide-Related Impurities (%)* | Reference |
| OtBu | Gly | ~25% (vs 2.5% with OBno) | [14] |
| OtBu | Asn | ~27% | [17] |
| OtBu | Arg | Significant formation | [14] |
| OBno (a bulkier alternative) | Gly | ~2.5% | [14] |
| OBno (a bulkier alternative) | Asn | < 1% | [14] |
| OBno (a bulkier alternative) | Arg | < 1% | [14] |
*Data is derived from studies where peptidyl resins were subjected to prolonged base treatment to simulate multiple deprotection cycles. While direct quantitative data for OAll in this specific model was not found in the initial search, its mechanism of stability strongly suggests performance comparable to or better than other advanced protecting groups like OBno in minimizing these impurities. The principle remains that moving away from the standard OtBu group for problematic sequences is highly beneficial.[3][16]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Aspartic Acid Derivative
This protocol outlines the general steps for incorporating either this compound or Fmoc-D-Asp(OtBu)-OH into a peptide sequence on a solid support.
-
Resin Preparation : Swell the resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection : Remove the Nα-Fmoc group from the growing peptide chain by treating the resin with 20% (v/v) piperidine in DMF. Perform two treatments: one for 3 minutes and a second for 7-10 minutes.
-
Washing : Thoroughly wash the resin with DMF (5-6 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling Reaction :
-
Prepare the activation solution: Dissolve the Fmoc-D-Asp derivative (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-5 eq.), and a base (e.g., DIPEA; 6-10 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion with a ninhydrin test.
-
-
Washing : Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) and dry for the next cycle.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This procedure is performed on the fully assembled, resin-bound peptide when selective deprotection of the aspartic acid side chain is required.
-
Resin Preparation : Swell the peptidyl-resin in anhydrous, degassed DCM or a mixture of DCM/DMF.
-
Catalyst Solution Preparation : Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.3 eq.) and a scavenger such as phenylsilane (PhSiH₃) (10-20 eq.) in the reaction solvent.
-
Deprotection Reaction : Add the catalyst solution to the resin. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) for 1-2 hours at room temperature.[10][11]
-
Washing : Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. Recommended washes include:
-
0.5% DIPEA in DMF (3 times)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 times)
-
DMF (5 times)
-
DCM (5 times)
-
-
Confirmation : The free carboxylic acid on the Asp side chain is now available for further modification (e.g., lactam bridge formation).
Protocol 3: Final Cleavage and Deprotection of the OtBu Group
This is the standard final step for peptides synthesized using the Fmoc/tBu strategy.
-
Resin Preparation : After removing the final Nα-Fmoc group, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers protect acid-sensitive residues (e.g., Trp, Met, Cys) from reactive t-butyl cations generated during deprotection.
-
Cleavage Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation : Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification : Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide, which can then be purified by reverse-phase HPLC.
Decision-Making Workflow
The choice between these two derivatives should be a deliberate one, based on the synthetic goal.
Conclusion and Recommendations
Both This compound and Fmoc-D-Asp(OtBu)-OH are valuable reagents in the peptide chemist's toolkit. However, their applications are distinct.
-
Fmoc-D-Asp(OtBu)-OH remains the cost-effective, standard choice for routine synthesis of short, non-problematic peptides where the risk of aspartimide formation is low and no on-resin side-chain modifications are planned.
-
This compound is the superior choice for more demanding syntheses. It is strongly recommended for:
-
Complex Peptides : Syntheses requiring an orthogonal protection strategy for on-resin modifications like lactam bridge formation.
-
Problematic Sequences : Peptides containing Asp-Gly, Asp-Asn, or other sequences known to be highly susceptible to aspartimide formation.
-
Long Peptides : Where the cumulative exposure to piperidine increases the risk of side reactions.
-
By carefully considering the peptide sequence and the overall synthetic strategy, researchers can leverage the unique properties of each protecting group to maximize the success of their peptide synthesis endeavors, leading to higher purity products and more reliable downstream applications.
References
- 1. americanelements.com [americanelements.com]
- 2. Fmoc-D-Asp(OtBu)-OH | CAS#:112883-39-3 | Chemsrc [chemsrc.com]
- 3. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 4. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Allyl vs. Tert-Butyl Protection for Aspartic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting groups for trifunctional amino acids like aspartic acid is a critical decision that directly influences yield, purity, and the potential for side reactions. This guide provides an objective, data-driven comparison of two commonly employed side-chain protecting groups for aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS): the standard tert-butyl (tBu) ester and the orthogonally-removed allyl (All) ester.
The primary challenge during the incorporation of aspartic acid is the base-catalyzed formation of aspartimide, an intramolecular cyclization that leads to a cascade of impurities, including α- and β-peptide linkages and racemization.[1][2] This side reaction is particularly problematic during the repeated piperidine treatments required for Nα-Fmoc group removal.[3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible.[3][4] This comparison will delve into the performance of Allyl and tert-Butyl protecting groups, with a focus on mitigating this critical side reaction.
Core Principles: Orthogonality in Fmoc-SPPS
Modern peptide synthesis relies on orthogonal protection schemes, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[5]
-
The Fmoc/tBu Strategy: This is the most common orthogonal system in SPPS.[5] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by piperidine.[5] Side chains of trifunctional amino acids are typically protected by acid-labile groups such as tert-butyl (tBu), which are stable to piperidine but are cleaved during the final peptide-resin cleavage with strong acid, typically trifluoroacetic acid (TFA).[5][6]
-
Allyl Protection: A Third Dimension of Orthogonality: The allyl (All) ester introduces an additional layer of orthogonality.[5][7] It is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions used for tBu group removal and final cleavage.[7] The allyl group is selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[5][8] This unique removal chemistry allows for on-resin modification of the aspartic acid side chain after the full peptide backbone has been assembled.
Performance Comparison: Allyl vs. tert-Butyl
The choice between Allyl and tert-Butyl protection hinges on the specific peptide sequence and the synthetic objective. While tBu is the cost-effective standard, its use can lead to significant impurities in challenging sequences.
Aspartimide Formation
The primary advantage of the allyl protecting group over tert-butyl is the reduction of aspartimide formation.[5] Since the allyl group is removed under neutral conditions, the peptide is not exposed to base after the final Fmoc deprotection, which is when aspartimide formation is most likely to occur. In contrast, the tBu-protected aspartate is exposed to every piperidine treatment cycle.
| Protecting Group | Model Peptide Sequence (VKD-X-YI) | Aspartimide Formation (% per cycle) | Desired Peptide Remaining (%) after 100 cycles | Racemization (% D-Asp) |
| tert-Butyl (OtBu) | X = Gly (Asp-Gly) | ~2.3 | ~10 | 11.2 |
| X = Asn (Asp-Asn) | ~0.4 | ~67 | 4.8 | |
| X = Arg (Asp-Arg) | ~0.2 | ~82 | 2.5 | |
| Allyl (OAll) | General | Significantly reduced compared to OtBu[9] | Higher than OtBu in problematic sequences[5] | Lower than OtBu |
| 5-butyl-5-nonyl (OBno) * | X = Gly (Asp-Gly) | ~0.1 | ~90 | 0.8 |
| X = Asn (Asp-Asn) | <0.01 (negligible) | >99 | 0.2 | |
| X = Arg (Asp-Arg) | <0.01 (negligible) | >99 | 0.1 |
*Data for OBno, a sterically hindered ester, is included to benchmark the performance against a highly effective solution for preventing aspartimide formation. Data for OtBu and OBno is derived from a study involving treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
General Performance and Application Scope
| Feature | Asp(OtBu) Protection | Asp(OAll) Protection |
| Primary Application | Standard Fmoc-SPPS for sequences not prone to aspartimide formation.[2] | Synthesis of peptides prone to aspartimide formation; peptides requiring on-resin side-chain modification (e.g., cyclization, labeling).[5][7] |
| Stability | Stable to piperidine (base), labile to strong acid (TFA).[6] | Stable to both piperidine (base) and TFA (acid).[7] |
| Deprotection Conditions | Strong acid (e.g., 95% TFA), occurs during final cleavage from resin.[6] | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) in a neutral solvent.[8] |
| Key Advantage | Cost-effective, well-established, and integrates into the standard Fmoc/tBu cleavage workflow.[2] | Fully orthogonal, allows for selective on-resin deprotection, and minimizes base-catalyzed aspartimide formation.[2][5] |
| Key Disadvantage | High propensity for aspartimide formation in susceptible sequences (e.g., Asp-Gly).[2][9] | Higher cost of the amino acid derivative; requires an additional on-resin deprotection step with a potentially toxic palladium catalyst.[2] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asp(OR)-OH (General)
This protocol is applicable for coupling both Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OAll)-OH during standard Fmoc-SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform two treatments: the first for 3-5 minutes and the second for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asp(OR)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 2.9-4.9 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Repeat steps 2-6 for the subsequent amino acids in the sequence.
Protocol 2: On-Resin Deprotection of Asp(OAll)
This step is performed on the fully assembled peptide-resin before final cleavage.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or a mixture of CHCl₃/AcOH/NMM.[5][10]
-
Catalyst/Scavenger Solution: In a separate, inert-atmosphere vessel, prepare a solution of a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.25-1.0 equivalents) and an allyl scavenger (e.g., phenylsilane (PhSiH₃), 5-15 equivalents) in an appropriate solvent (e.g., DCM, DMF/DCM).[8][11]
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 2-3 hours.[8] The reaction vessel should be protected from light.[10]
-
Washing: Drain the reaction solution. Wash the resin extensively to remove the palladium catalyst and byproducts. A typical washing sequence is: DCM (10-15 times), DMF (10-15 times), 0.5% DIPEA in DMF, and 0.5% sodium diethyldithiocarbamate in DMF (to chelate residual palladium).[8][12]
Protocol 3: Final Cleavage and Deprotection of Peptides with Asp(OtBu)
This single step cleaves the peptide from the resin and removes the tBu and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.[3]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[3] A simpler and widely used alternative is TFA/triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[6] TIS acts as a scavenger for the tert-butyl cations generated.[6]
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 2-3 hours at room temperature.[3][6]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large excess of cold diethyl ether.[3]
-
Isolation and Purification: Isolate the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[3] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Conclusion and Recommendations
The choice between allyl and tert-butyl protection for the side chain of aspartic acid is a strategic one, dictated by the peptide's sequence and the overall synthetic goal.
-
Fmoc-Asp(OtBu)-OH remains the standard, cost-effective choice for routine peptide synthesis and for sequences that are not susceptible to aspartimide formation. Its main advantage is the simplicity of a single final cleavage and deprotection step.
-
Fmoc-Asp(OAll)-OH is the superior choice for challenging sequences, particularly those containing Asp-Gly or Asp-Asn motifs, where aspartimide formation is a significant risk.[5] Its fully orthogonal nature is indispensable for syntheses requiring on-resin side-chain modifications, such as the preparation of cyclic or branched peptides.[7] While it introduces additional steps and costs, the resulting increase in purity and yield of the desired product often justifies the investment.
For researchers aiming to synthesize complex or problematic peptides, the flexibility and security offered by the allyl protecting group make it a powerful tool in the arsenal of modern peptide chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
A Comparative Guide to HPLC Analysis of Peptides with Fmoc-D-Asp(OAll)-OH and Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides, the choice of protecting groups for trifunctional amino acids is a critical decision that significantly influences the purity, yield, and analytical profile of the final product. Aspartic acid, in particular, is susceptible to the formation of aspartimide-related impurities during solid-phase peptide synthesis (SPPS), which can complicate purification and compromise biological activity. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing Fmoc-D-Asp(OAll)-OH against two common alternatives: Fmoc-D-Asp(OtBu)-OH and the sterically hindered Fmoc-D-Asp(OBno)-OH.
The selection of a side-chain protecting group for aspartic acid has a profound impact on the prevention of aspartimide formation, a common side reaction in Fmoc-based SPPS. This reaction is triggered by the repeated exposure to basic conditions, such as the piperidine used for Fmoc deprotection, and leads to the formation of a succinimide ring that can result in a mixture of difficult-to-separate impurities, including α- and β-peptides and racemized products.[1]
Performance Comparison of Aspartic Acid Protecting Groups
The primary role of the aspartic acid side-chain protecting group is to shield the carboxylic acid from participating in unwanted side reactions during peptide synthesis. The effectiveness of this protection directly correlates with the purity of the crude peptide as observed by HPLC analysis.
This compound utilizes an allyl ester for side-chain protection. A key advantage of the allyl group is its orthogonality; it is stable under the acidic and basic conditions typically used in Fmoc-SPPS but can be selectively removed using a palladium(0) catalyst under neutral conditions.[2] This allows for on-resin side-chain modifications. In terms of preventing aspartimide formation, the allyl ester is less sterically hindering than other options, which can be a disadvantage in sequences prone to this side reaction.[3]
Fmoc-D-Asp(OtBu)-OH employs a tert-butyl ester, the standard and most cost-effective choice for many applications. The OtBu group is labile to strong acids, such as the trifluoroacetic acid (TFA) used for the final cleavage from the resin. However, its relatively small size offers limited steric protection, making it susceptible to aspartimide formation, especially in problematic sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[4]
Fmoc-D-Asp(OBno)-OH features a bulky 5-n-butyl-5-nonyl ester protecting group. This significant steric hindrance effectively shields the side-chain carbonyl from nucleophilic attack by the backbone amide, thereby drastically reducing the incidence of aspartimide formation.[1] This leads to a cleaner crude product and simplifies subsequent HPLC purification.
Quantitative Comparison of Aspartimide Formation
The following table summarizes the comparative performance of different aspartic acid protecting groups in minimizing aspartimide formation in a model peptide sequence known to be susceptible to this side reaction.
| Protecting Group | Key Feature | Aspartimide Formation | Crude Peptide Purity | Advantages | Disadvantages |
| OAll (Allyl) | Orthogonal | Sequence-dependent | Moderate | Allows for selective on-resin side-chain deprotection.[2] | Less effective at preventing aspartimide formation compared to bulkier groups.[3] Requires a specific palladium catalyst for removal. |
| OtBu (tert-Butyl) | Acid-labile (Standard) | High in susceptible sequences | Low to Moderate | Cost-effective; compatible with standard cleavage protocols. | Prone to significant aspartimide formation.[4] |
| OBno (5-n-butyl-5-nonyl) | Sterically Hindered | Negligible | High | Virtually eliminates aspartimide formation, leading to cleaner crude products.[1] | Higher cost compared to standard protecting groups. |
Data is compiled from studies on model peptides highly prone to aspartimide formation and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Protocol 2: Reversed-Phase HPLC Analysis
This protocol provides a standard method for the analytical HPLC of crude peptides.
-
Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Gradient Program: A typical linear gradient for analyzing a crude peptide is from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.
Visualizations
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The pathway of aspartimide formation during Fmoc-SPPS.
Conclusion
The choice of protecting group for aspartic acid is a critical parameter in peptide synthesis that directly impacts the purity of the crude product and the complexity of its subsequent HPLC analysis and purification. For sequences that are not prone to aspartimide formation, the standard and cost-effective Fmoc-D-Asp(OtBu)-OH may be sufficient. However, for challenging sequences, the use of the sterically hindered Fmoc-D-Asp(OBno)-OH is highly recommended as it significantly suppresses the formation of aspartimide-related impurities, leading to a much cleaner crude product as confirmed by HPLC analysis.[1] The This compound derivative offers the unique advantage of orthogonality, which is invaluable for synthetic strategies requiring selective on-resin side-chain modification.[2] The choice between these alternatives should be guided by the specific peptide sequence, the overall synthetic strategy, and the desired final purity of the product. By understanding the properties of each protecting group, researchers can optimize their synthetic and analytical protocols to achieve high-quality peptides for their research and development endeavors.
References
A Comparative Guide to the Mass Spectrometric Analysis of Peptides Containing Fmoc-D-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering enhanced stability, novel functionalities, and improved therapeutic profiles. One such valuable building block is Fmoc-D-Asp(OAll)-OH, which introduces a D-amino acid for proteolytic resistance and an allyl (All) ester for orthogonal side-chain deprotection. The robust analytical characterization of peptides containing this and other modifications is paramount for ensuring the quality and integrity of synthetic peptides. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for this purpose, providing detailed information on molecular weight, sequence, and the presence of protecting groups.[1]
This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing this compound, with a focus on fragmentation patterns under Collision-Induced Dissociation (CID). Understanding these fragmentation characteristics is essential for accurate data interpretation and quality control in peptide synthesis and development.
Mass Spectrometric Behavior and Fragmentation Analysis
When subjected to tandem mass spectrometry (MS/MS), peptides fragment in predictable ways, primarily along the peptide backbone, yielding b- and y-type ions that allow for sequence elucidation.[2] However, the presence of protecting groups introduces additional, characteristic fragmentation pathways that can serve as diagnostic markers.
Fragmentation of the Fmoc Group
The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group exhibits a well-defined fragmentation pattern in CID-MS/MS. A common observation is the neutral loss of the Fmoc group (222.1 Da) from the precursor ion. Alternatively, a characteristic fragment ion corresponding to the fluorenylmethyl cation at a mass-to-charge ratio (m/z) of 179.1 is frequently observed.[3][4] The presence of these signals is a strong indicator that the Fmoc group is intact on the peptide.
Side-Chain Fragmentation: OAll vs. Other Protecting Groups
The key differentiator in the mass spectra of peptides with modified aspartic acid lies in the fragmentation of the side-chain protecting group. The allyl (OAll) ester in this compound presents a unique fragmentation signature compared to other commonly used protecting groups like the tert-butyl (OtBu) ester.
While direct experimental data on the specific neutral loss of the entire allyl group (41.07 Da for C3H5) from the aspartic acid side chain under typical CID conditions is not extensively documented in the provided search results, the general fragmentation of esters involves cleavage at the ester bond. A potential fragmentation pathway for the OAll group could involve a neutral loss of allene (C3H4, 40.03 Da) or other rearrangements.
In contrast, the tert-butyl (OtBu) protecting group is well-known to undergo a characteristic neutral loss of isobutylene (56.1 Da) via a McLafferty-type rearrangement. This predictable loss is a strong diagnostic indicator for the presence of an OtBu group.
The following table summarizes the expected mass spectrometric characteristics of peptides containing this compound in comparison to a peptide with an Fmoc-protected N-terminus and an Asp(OtBu) residue.
| Characteristic | Peptide with this compound | Peptide with Fmoc-Asp(OtBu)-OH |
| Precursor Ion | [M+H]⁺ | [M+H]⁺ |
| Fmoc Group Fragmentation | Neutral loss of 222.1 Da and/or fragment ion at m/z 179.1 | Neutral loss of 222.1 Da and/or fragment ion at m/z 179.1 |
| Side-Chain Fragmentation | Potential neutral loss of allene (40.03 Da) or other fragments related to the allyl group. | Characteristic neutral loss of isobutylene (56.1 Da) |
| Backbone Fragmentation | Series of b- and y-ions for sequence confirmation. | Series of b- and y-ions for sequence confirmation. |
Experimental Protocols
Accurate and reproducible mass spectrometric data is contingent on robust experimental protocols. Below are generalized methodologies for the LC-MS/MS analysis of peptides containing this compound.
Sample Preparation
-
Reconstitution: Dissolve the lyophilized peptide sample in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the LC mobile phase A to a final concentration suitable for injection (e.g., 1-10 µg/mL).
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm internal diameter, 50-150 mm length, 1.8-3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15-30 minutes) at a flow rate of 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) should be applied to generate a rich fragmentation spectrum.
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used to trigger MS/MS scans on the most abundant precursor ions.
Visualization of Experimental and Logical Workflows
To aid in the understanding of the analytical process and the expected fragmentation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
A Comparative Guide to Purity Analysis of Peptides with D-aspartic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the chiral and chemical purity of synthetic peptides is paramount for therapeutic efficacy and safety. The presence of diastereomeric impurities, such as those arising from D-aspartic acid derivatives, can significantly impact a peptide's biological activity, stability, and immunogenicity. This guide provides an objective comparison of key analytical techniques for the purity analysis of these challenging peptides, supported by experimental data and detailed methodologies.
The primary methods for analyzing peptides containing D-aspartic acid derivatives include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is often used orthogonally to provide a comprehensive purity profile.
Comparative Performance of Analytical Techniques
The selection of an analytical method for purity analysis of peptides with D-aspartic acid derivatives depends on the specific requirements of the analysis, such as the need for quantitation, isomer identification, or high-throughput screening. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Feature | Chiral HPLC-UV | Chiral LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential interaction with a chiral stationary phase, detection by UV absorbance. | Separation by chromatography and identification/quantification by mass-to-charge ratio and fragmentation patterns. | Separation based on differences in electrophoretic mobility in an electric field. |
| Primary Application | Quantification of chiral purity (enantiomeric excess). | Definitive identification and quantification of diastereomers and other impurities. | High-resolution separation of closely related isomers. |
| Limit of Detection (LOD) | ~0.1% for minor enantiomer | <0.1% for specific isomers | Typically in the low µM range |
| Limit of Quantitation (LOQ) | ~0.3% for minor enantiomer | ~0.1% for specific isomers | Typically in the low µM range |
| Resolution | High for enantiomers, dependent on chiral stationary phase. | High chromatographic resolution coupled with mass selectivity. | Very high, capable of separating subtle structural differences. |
| Analysis Time | 15-40 minutes per sample | 20-60 minutes per sample | 10-30 minutes per sample |
| Sample Requirement | Micrograms | Nanograms to micrograms | Nanograms |
| Key Advantage | Robust and widely available for quantitative chiral analysis. | High specificity and sensitivity, provides structural information. | High separation efficiency and low sample consumption. |
| Key Disadvantage | May require derivatization; co-elution of other impurities can interfere. | Higher instrument cost and complexity. | Lower sensitivity with UV detection compared to MS; reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in peptide purity analysis. Below are representative protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines the direct enantiomeric separation of a peptide containing a D-aspartic acid derivative using a chiral stationary phase.
Objective: To quantify the enantiomeric purity of a synthetic peptide.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® T)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample
-
Reference standards for L- and D-isomers
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIROBIC T, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50% B
-
30.1-35 min: 10% B (equilibration)
-
-
-
Data Analysis: Integrate the peak areas for the L- and D-isomers. Calculate the percentage of the D-isomer impurity using the formula: % D-isomer = (Area_D / (Area_L + Area_D)) * 100.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Identification
This protocol details the identification and quantification of D-aspartic acid and iso-aspartic acid isomers in a peptide sample, incorporating a hydrolysis step with deuterated acid to correct for analysis-induced racemization.[1]
Objective: To identify and quantify specific D-aspartic acid and iso-aspartic acid containing peptide isomers.
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase C18 column
-
6 M Deuterated Hydrochloric Acid (DCl) in D₂O
-
Derivatization agent (e.g., Marfey’s reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample and internal standards
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M DCl in D₂O.
-
Heat at 110°C for 24 hours.
-
Dry the hydrolysate under vacuum.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey’s reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Use a suitable gradient to separate the diastereomeric derivatives.
-
Set up the mass spectrometer to perform collision-induced dissociation (CID) or electron transfer dissociation (ETD) to generate characteristic fragment ions for identifying Asp, isoAsp, D-Asp, and D-isoAsp residues.[2]
-
-
Data Analysis: Identify and quantify the different isomers based on their retention times and specific fragmentation patterns. The use of deuterated acid allows for the differentiation of D-amino acids originally present in the peptide from those formed due to racemization during hydrolysis.[1]
Visualizing Experimental Workflows
Diagrams illustrating the experimental processes can aid in understanding the complex steps involved in peptide purity analysis.
Caption: Workflow for Chiral HPLC Purity Analysis.
Caption: Workflow for LC-MS/MS Isomer Analysis.
Signaling Pathways and Logical Relationships
The formation of D-aspartic acid and its isomer, isoaspartic acid, within a peptide chain is a critical degradation pathway that can impact its function. This process often proceeds through a succinimide intermediate.
Caption: Isomerization of Aspartic Acid Residues.
References
A Head-to-Head Battle in Peptide Synthesis: Fmoc-D-Asp(OAll)-OH vs. Z-D-Asp(OMe)-OH
For researchers, scientists, and drug development professionals, the meticulous selection of building blocks is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS). The choice of protecting groups for trifunctional amino acids like D-aspartic acid is particularly critical, as it directly influences yield, purity, and the suppression of notorious side reactions such as aspartimide formation. This guide provides an objective, data-supported comparison of two commercially available D-aspartic acid derivatives: Fmoc-D-Asp(OAll)-OH and Z-D-Asp(OMe)-OH.
While direct, side-by-side experimental comparisons in peer-reviewed literature are scarce, a thorough analysis of their constituent protecting groups and established performance in different synthesis strategies allows for a robust evaluation. This guide will delve into the chemical properties, performance, and ideal applications of each, providing detailed experimental protocols and a clear verdict for researchers navigating the complexities of modern peptide synthesis.
Executive Summary
This compound emerges as the superior choice for modern, routine Solid-Phase Peptide Synthesis (SPPS) utilizing the widespread Fmoc/tBu strategy. Its key advantage lies in the orthogonality of its allyl (OAll) side-chain protection, which can be removed under mild, specific conditions that do not affect other protecting groups or the resin linkage. This orthogonality is paramount in minimizing base-catalyzed aspartimide formation, a major source of impurities.
Z-D-Asp(OMe)-OH, a more classical derivative, finds its niche in solution-phase synthesis, Boc-based SPPS, or fragment condensation strategies. The benzyloxycarbonyl (Z) group for Nα-protection and the methyl ester (OMe) for side-chain protection are not fully compatible with the standard Fmoc-SPPS workflow. The conditions required for their removal are often harsh and lack orthogonality, posing significant challenges for peptide synthesis on a solid support.
At a Glance: Key Differences
| Feature | This compound | Z-D-Asp(OMe)-OH |
| Nα-Protection | Fmoc (9-Fluorenylmethoxycarbonyl) | Z (Benzyloxycarbonyl) |
| Side-Chain Protection | OAll (Allyl Ester) | OMe (Methyl Ester) |
| Primary Application | Fmoc-SPPS | Solution-Phase Synthesis, Boc-SPPS |
| Orthogonality | High | Limited in Fmoc-SPPS |
| Aspartimide Suppression | More Effective | Potentially Less Effective in SPPS |
| Deprotection Conditions | Nα: Mild Base (e.g., Piperidine) Side-Chain: Pd(0) Catalyst | Nα: Catalytic Hydrogenation Side-Chain: Saponification (Base) |
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison of these two derivatives within the same SPPS protocol is challenging due to their fundamentally different strategic applications. However, we can extrapolate performance based on extensive data on their individual protecting groups.
Aspartimide Formation
Aspartimide formation is a critical side reaction for aspartic acid-containing peptides, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1][2] This base-catalyzed reaction leads to a mixture of difficult-to-separate impurities, including α- and β-peptides and racemized products.[1][2]
This compound offers a significant advantage in suppressing aspartimide formation. The allyl ester is stable to the piperidine used for Fmoc deprotection.[3][4] It can be selectively removed on-resin using a palladium(0) catalyst under neutral conditions, thus avoiding the basic conditions that promote aspartimide formation.[3][4]
Z-D-Asp(OMe)-OH is more susceptible to aspartimide formation in the context of SPPS. The methyl ester side-chain protection is relatively small and does not provide significant steric hindrance to prevent cyclization. Furthermore, its removal via saponification requires basic conditions that are generally incompatible with resin-bound peptides and can exacerbate aspartimide formation.
| Parameter | This compound | Z-D-Asp(OMe)-OH |
| Susceptibility to Base-Catalyzed Aspartimide Formation | Low (due to orthogonal deprotection) | High (if used in base-labile conditions) |
| Typical Aspartimide-Related Impurities (in Fmoc-SPPS) | Minimal with proper protocol | Not recommended for standard Fmoc-SPPS |
| Purity in Asp-Gly Sequences | Significantly higher | Prone to impurity formation |
Note: The quantitative extent of aspartimide formation is highly sequence-dependent. The values in this table are qualitative assessments based on the chemical properties of the protecting groups.
Coupling Efficiency and Yield
Both derivatives can be coupled with high efficiency using standard coupling reagents like HBTU, HATU, or DIC/Oxyma. However, the overall yield and purity of the final peptide are heavily influenced by the deprotection strategies and the potential for side reactions.
| Parameter | This compound | Z-D-Asp(OMe)-OH |
| Coupling Efficiency | High with standard reagents | High with standard reagents |
| Overall Yield in Fmoc-SPPS | Generally high for routine sequences | Not applicable for standard Fmoc-SPPS |
| Purity | High, especially for challenging sequences | High in solution-phase with careful purification at each step |
Experimental Protocols
Standard Protocol for Incorporation of this compound in Fmoc-SPPS
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve this compound (e.g., 3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) and pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids.
Protocol for Allyl (OAll) Side-Chain Deprotection
This step is performed if selective deprotection of the aspartic acid side chain is required for on-resin modification (e.g., cyclization).
-
Resin Preparation: Wash the peptide-resin with an appropriate solvent like DCM or THF.
-
Catalyst and Scavenger Preparation: Prepare a solution of a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents) and an allyl scavenger (e.g., phenylsilane, morpholine, or N,N'-dimethylbarbituric acid, 10-20 equivalents) in a suitable solvent (e.g., DCM or THF) under an inert atmosphere.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin and react under an inert atmosphere for 1-2 hours.
-
Washing: Wash the resin thoroughly with the reaction solvent, DMF, and DCM to remove the catalyst and byproducts.
Representative Protocol for Incorporation of Z-D-Asp(OMe)-OH in Solution-Phase Synthesis
This protocol outlines the coupling of Z-D-Asp(OMe)-OH to an amino acid ester in solution.
-
Amine Component Preparation: Dissolve the amino acid or peptide ester hydrochloride (1 equivalent) in a suitable solvent (e.g., DMF or DCM) and neutralize with a base like N-methylmorpholine (NMM) (1 equivalent) to obtain the free amine.
-
Carboxyl Component Activation: In a separate flask, dissolve Z-D-Asp(OMe)-OH (1.1 equivalents) and an activating agent like HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF). Cool the solution to 0°C.
-
Coupling: Add a coupling reagent such as EDC hydrochloride (1.2 equivalents) to the carboxyl component solution, followed by the addition of the free amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: The workup typically involves aqueous washes to remove excess reagents and byproducts, followed by purification of the protected peptide by chromatography or recrystallization.
Logical Workflows and Deprotection Pathways
References
A Head-to-Head Comparison: Fmoc-D-Asp(OAll)-OH Versus a New Generation of Aspartic Acid Protecting Groups
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group for the side chain of aspartic acid is a critical determinant of peptide purity and yield. The notorious side reaction of aspartimide formation can lead to a cascade of hard-to-separate impurities, including α- and β-aspartyl peptides and their racemized counterparts. For years, Fmoc-D-Asp(OAll)-OH, with its allyl protecting group, has been a valuable tool, offering an orthogonal deprotection strategy that mitigates this issue compared to the more conventional tert-butyl (OtBu) protection. However, a new wave of protecting groups promises even greater suppression of this problematic side reaction. This guide provides an objective, data-driven comparison of this compound against these newer alternatives.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly prevalent during the piperidine-mediated Fmoc-deprotection steps in SPPS. The amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, leading to the formation of piperidide adducts or a mixture of α- and β-aspartyl peptides, often with accompanying racemization. Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are especially prone to this side reaction.[1]
The Benchmark: this compound
The allyl (All) protecting group of this compound offers a significant advantage due to its unique deprotection mechanism.[2] Unlike the acid-labile OtBu group, the OAll group is cleaved under neutral conditions using a palladium(0) catalyst, providing an orthogonal protection scheme.[2] This allows for the selective deprotection of the aspartic acid side chain on-resin for further modification or to circumvent harsh basic conditions that promote aspartimide formation. While an improvement over OtBu, the OAll group is considered less effective at sterically hindering the initial cyclization compared to newer, bulkier alternatives.[1][3]
The Contenders: Newer Protecting Groups
To more effectively combat aspartimide formation, researchers have developed several new strategies, primarily focusing on increasing steric bulk around the side-chain ester, utilizing non-ester-based protection, or protecting the backbone amide itself.
-
Bulky Ester Protecting Groups: A series of increasingly bulky trialkylcarbinol-based esters have been introduced to sterically shield the side-chain carbonyl from nucleophilic attack. These include 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno).[4][5] These groups are designed to be stable throughout the synthesis and are cleaved during the final trifluoroacetic acid (TFA) treatment.[4]
-
Non-Ester-Based Protecting Groups: A more recent innovation is the use of a cyanosulfurylide (CSY) group. This zwitterionic moiety masks the carboxylic acid with a stable C-C bond, which is not susceptible to the base-catalyzed cyclization that leads to aspartimide formation. The CSY group is removed via a chemoselective oxidative cleavage step.
-
Backbone Protection: This strategy involves protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby removing the nucleophile required for the initial cyclization. The most common implementation is the use of a pre-formed dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl. The Dmb group is cleaved during the final TFA treatment.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of various aspartic acid protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to aspartimide formation. The data is compiled from studies involving extended treatment with piperidine to simulate the cumulative effect of multiple deprotection cycles in a long peptide synthesis.
| Protecting Group | Aspartimide-Related Impurities (%) | D-Aspartate Formation (%) | Notes |
| OAll | Moderately Reduced | Reduced | Offers orthogonal deprotection but less steric hindrance than newer groups.[1][3] |
| OtBu | 25.0 | 12.0 | Standard, widely used protecting group, but highly susceptible to aspartimide formation. |
| OMpe | 3.6 | 2.0 | An earlier bulky protecting group showing significant improvement over OtBu. |
| OEpe | Not Detected | Not Reported | Highly effective at preventing aspartimide formation.[4] |
| OPhp | Not Detected | Not Reported | Highly effective at preventing aspartimide formation.[4] |
| OBno | 0.1 | 0.5 | Extremely effective, reducing aspartimide formation to almost undetectable levels.[6] |
| CSY | Not Detected | Not Reported | Completely suppresses aspartimide formation through a non-ester linkage. |
| Backbone Protection (Dmb) | Not Detected | Not Reported | Prevents cyclization by protecting the backbone amide. |
Data is compiled from multiple sources and represents typical values under stressed conditions (prolonged piperidine treatment). Actual results may vary depending on the specific peptide sequence, coupling methods, and reaction conditions.
Mandatory Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Spectroscopic data for Fmoc-d-asp(oall)-oh
A Comparative Guide to the Spectroscopic Data of Fmoc-D-Asp(OAll)-OH and Alternative Protecting Groups
For researchers and professionals in drug development and peptide synthesis, the choice of protecting groups for amino acids is a critical decision that can significantly impact the efficiency and purity of the final product. The selection of a suitable protecting group for the side chain of aspartic acid is particularly important to prevent side reactions such as aspartimide formation. This guide provides a comparative analysis of the spectroscopic data for this compound and common alternatives, including Fmoc-D-Asp(OtBu)-OH and Fmoc-D-Asp(OBzl)-OH. The data presented here, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, serves as a valuable resource for characterization and quality control.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and two common alternatives. While extensive searches were conducted, not all specific peak data were publicly available. In such cases, the availability of the spectrum is noted.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not specified | Data not explicitly found, but spectra are available in databases. |
| Fmoc-D-Asp(OtBu)-OH | Not specified | A certificate of analysis confirms the spectrum is consistent with the structure, but specific peak data was not found.[1] |
| Fmoc-D-Asp(OBzl)-OH | Not specified | Data not explicitly found. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not specified | Data not explicitly found, but spectra are available in databases.[2] |
| Fmoc-D-Asp(OtBu)-OH | Not specified | Data not explicitly found. |
| Fmoc-D-Asp(OBzl)-OH | Not specified | Data not explicitly found. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Molecular Weight ( g/mol ) |
| This compound | ESI-MS (Expected) | 396.14 | 395.41 |
| Fmoc-D-Asp(OtBu)-OH | LCMS[1] | 412.18 | 411.45[1] |
| Fmoc-D-Asp(OBzl)-OH | ESI-MS (Expected) | 446.16 | 445.46[3] |
Table 4: FT-IR Spectroscopic Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| This compound | ATR-Neat[2] | Data not explicitly found, but spectra are available, acquired on a Bruker Tensor 27 FT-IR.[2] |
| Fmoc-L-Asp(OtBu)-OH | KBr[4] | Data not explicitly found, but spectra are available, acquired on a Bruker Tensor 27 FT-IR.[4] |
| Fmoc-L-Asp(OBzl)-OH | Not specified | An IR spectrum is noted as available and passes identity tests. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and samples being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to appropriately cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good quality spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[2]
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectroscopic data for different protected amino acids.
Caption: Workflow for Spectroscopic Data Comparison.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-D-Asp(OAll)-OH
A comprehensive guide for laboratory professionals on the safe handling and disposal of Fmoc-D-Asp(OAll)-OH, ensuring a secure research environment and regulatory compliance.
This document provides essential safety and logistical information for the proper disposal of this compound, a key reagent in peptide synthesis. Adherence to these procedures is critical for minimizing environmental impact and ensuring the personal safety of laboratory personnel.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 177609-12-0[1][2][3] |
| Molecular Formula | C22H21NO6[1][2][3][4] |
| Molecular Weight | 395.41 g/mol [2][4] |
| Appearance | Solid[4] |
| Storage Temperature | 2-8°C |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn to prevent exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory to protect against skin contact.
-
Respiratory Protection: In case of dust generation, a dust respirator or a self-contained breathing apparatus should be used.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
In Case of Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated materials is crucial. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Solid Waste Collection:
-
Carefully collect unreacted this compound powder and any contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into a designated, chemically resistant container with a secure lid.
-
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste.
-
Depending on the solvent used, this may need to be designated as halogenated or non-halogenated waste.
-
-
Container Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity and date of accumulation.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's certified chemical waste disposal program. Ensure compliance with all local, state, and federal regulations.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Fmoc-d-asp(oall)-oh
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Fmoc-d-asp(oall)-oh, a key reagent in peptide synthesis. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid form or in solution, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, eyes, and skin.[1]
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles.[1] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A full-sleeved laboratory coat. For large quantities or where significant splashing is possible, a chemical-resistant apron over the lab coat is recommended.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A dust respirator or N95-rated mask should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][2] | Minimizes the risk of inhaling fine particles of the compound. |
| Foot Protection | Closed-toe shoes. Boots are recommended when handling larger quantities or during spill cleanup.[1] | Protects feet from spills and falling objects. |
A self-contained breathing apparatus should be considered for handling large spills or in situations with inadequate ventilation.[1]
Operational Plan: A Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the quality of this compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is typically between 2-8°C.[2]
-
Keep away from heat and sources of ignition.[1]
Step 2: Weighing and Preparation of Solutions
-
All weighing and solution preparation activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use appropriate tools, such as a spatula, for transferring the solid. Avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Step 3: Use in Reaction
-
Set up all reactions involving this compound within a chemical fume hood.
-
Ensure all glassware is clean and dry to prevent unwanted side reactions.
Step 4: Post-Reaction Work-up and Purification
-
Handle all post-reaction mixtures and purification steps under a fume hood.
-
Be mindful of potentially hazardous byproducts and handle them with the same level of precaution.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.
-
Solutions: Collect all aqueous and organic solutions containing this compound in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[1]
-
Spills: For small spills, use appropriate tools to carefully place the spilled material into a designated waste disposal container. For large spills, evacuate the area and contact your institution's EHS department.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the key stages and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
